molecular formula C10H10F3N B6161707 5-cyclopropyl-2-(trifluoromethyl)aniline CAS No. 1934790-01-8

5-cyclopropyl-2-(trifluoromethyl)aniline

Cat. No.: B6161707
CAS No.: 1934790-01-8
M. Wt: 201.2
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Description

5-Cyclopropyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This aniline derivative features both a cyclopropyl substituent and a trifluoromethyl group attached to its benzene ring, a combination that is of significant interest in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into aliphatic amines and aromatic systems is a well-established strategy to enhance the metabolic stability, membrane permeability, and binding affinity of potential pharmaceutical agents . While the specific biological activities and research applications of this compound are not fully detailed in the public domain, its structure suggests it is a valuable synthon and building block. Researchers likely utilize it in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmacologically active compounds, where the trifluoromethyl group can profoundly improve the compound's physicochemical properties . The cyclopropyl moiety can introduce steric constraints and influence the molecule's overall conformation, potentially leading to unique interactions with biological targets. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1934790-01-8

Molecular Formula

C10H10F3N

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Properties and Synthetic Methodologies of 5-Cyclopropyl-2-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclopropyl-2-(trifluoromethyl)aniline is an advanced, highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Characterized by its unique combination of steric shielding and electronic modulation, this compound serves as a critical intermediate in the synthesis of complex therapeutics, most notably Aryl Hydrocarbon Receptor (AhR) modulators[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol via sp2-sp3 Suzuki-Miyaura cross-coupling, and explores the mechanistic causality behind its utility in drug development.

Structural & Physicochemical Profiling

The strategic placement of functional groups on the aniline core dictates the compound's reactivity and its pharmacokinetic behavior when incorporated into larger drug molecules.

Quantitative Data Summary
PropertyValueCausality / Significance
Compound Name This compoundTarget intermediate for pharmaceutical synthesis.
CAS Registry Number 1934790-01-8[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₀F₃NDictates exact mass for LCMS validation.
Molecular Weight 201.19 g/mol [2]Favorable for maintaining low molecular weight in final drug constructs.
Precursor CAS 703-91-3[3]5-Bromo-2-(trifluoromethyl)aniline, the standard electrophilic starting material.
Substitution Pattern Ortho-CF₃, Meta-CyclopropylProvides steric shielding to the amine and metabolic stability to the aromatic ring.
Electronic and Steric Causality
  • The Ortho-Trifluoromethyl Group (

    
    ) : The strong electron-withdrawing nature (both inductive and mesomeric) of the 
    
    
    
    group significantly reduces the basicity and nucleophilicity of the adjacent amine. This steric shielding prevents rapid phase II metabolism (e.g., N-acetylation or glucuronidation) while increasing the overall lipophilicity of the molecule.
  • The Meta-Cyclopropyl Group : Positioned para to the

    
     group, the cyclopropyl ring acts as a conformationally restricted, metabolically stable bioisostere for standard alkyl chains (like isopropyl or tert-butyl). It enhances cell permeability without introducing the metabolic liabilities typically associated with linear alkyl groups.
    

Synthetic Strategy & Workflow

The most robust methodology for synthesizing this compound is the Palladium-catalyzed sp2-sp3 Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)aniline with cyclopropylboronic acid[4].

ExpWorkflow A 5-Bromo-2-(trifluoromethyl)aniline (Electrophile) B Cyclopropylboronic Acid (Nucleophile) C Reagent Prep & Degassing (Argon Atmosphere) D Catalyst Complexation (Pd(OAc)2 + RuPhos) C->D E Biphasic Reaction (Toluene/H2O, K3PO4, 95°C) D->E F Aqueous Workup & Phase Separation E->F G Flash Chromatography (Hexanes/EtOAc) F->G H Pure 5-Cyclopropyl-2- (trifluoromethyl)aniline G->H AB AB AB->C

Fig 1. Experimental workflow for the sp2-sp3 Suzuki-Miyaura cross-coupling synthesis.

Self-Validating Experimental Protocol

Objective : High-yield synthesis of this compound.

  • Reagent Preparation & Degassing : Charge a Schlenk flask with 5-bromo-2-(trifluoromethyl)aniline (1.0 eq), cyclopropylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and RuPhos ligand (0.10 eq). Evacuate and backfill with Argon (3x).

    • Causality: Oxygen promotes the homocoupling of the boronic acid and oxidizes the electron-rich RuPhos ligand, which would prematurely terminate the catalytic cycle. Excess boronic acid is used to compensate for competitive protodeboronation[4].

  • Catalyst Addition : Add Pd(OAc)₂ (0.05 eq) under a positive stream of Argon.

    • Causality: Introducing the active metal species after the bulk reagents are thoroughly degassed prevents oxidative degradation of the Pd(0) active species.

  • Solvent Addition : Inject degassed Toluene and H₂O (10:1 v/v).

    • Causality: The biphasic system is critical. Toluene dissolves the organic substrates, while water dissolves the K₃PO₄ base, facilitating the formation of the reactive cyclopropylboronate complex required for transmetalation.

  • Reaction Execution & Validation : Heat the mixture to 95°C for 12-16 hours with vigorous stirring.

    • Self-Validation: Monitor the reaction via LCMS. The system validates its own progression when the starting material mass (m/z 240) disappears and the product mass (m/z 202 [M+H]⁺) plateaus. If starting material persists with no product increase, it indicates catalyst deactivation, requiring a spike of Pd/RuPhos.

  • Workup & Phase Separation : Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Causality: The aqueous wash effectively removes the inorganic phosphate salts and boronic acid byproducts, preventing streaking during chromatography.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insights & Causality

Coupling an sp3-hybridized carbon (cyclopropyl) to an sp2-hybridized carbon (aryl) presents unique mechanistic challenges compared to standard biaryl couplings. The slow rate of transmetalation for alkylboronic acids often leads to competing side reactions[4].

CatalyticCycle N1 Pd(0)L2 Active Catalyst N2 Oxidative Addition (+ Ar-Br) N1->N2 N3 Pd(II)(Ar)(Br)L2 Complex N5 Transmetalation (+ cPr-B(OH)2, Base) N3->N5 N6 Pd(II)(Ar)(cPr)L2 Complex N7 Reductive Elimination (- Product) N6->N7 N2->N3 N5->N6 N7->N1

Fig 2. Logical relationship of the Pd-catalyzed sp2-sp3 cross-coupling catalytic cycle.

Ligand Causality (The Role of RuPhos) : In sp2-sp3 couplings,


-hydride elimination is a common failure mode. While the cyclopropyl group lacks 

-hydrogens (making it immune to this specific side reaction), its transmetalation remains sluggish. RuPhos, an electron-rich and sterically bulky biarylphosphine ligand, accelerates the rate-limiting reductive elimination step, forcing the catalytic cycle forward and preventing the accumulation of off-target Pd(II) intermediates[4].

Applications in Drug Development

The distinct chemical properties of this compound make it an ideal precursor for synthesizing Aryl Hydrocarbon Receptor (AhR) Modulators [1].

  • Target Binding : The para-relationship between the electron-withdrawing

    
     and the electron-donating cyclopropyl group creates a specific dipole moment across the aromatic ring. This electronic push-pull system is highly favorable for orienting the molecule within the hydrophobic binding pockets of nuclear receptors like AhR.
    
  • Metabolic Blocking : In xenobiotic transformation pathways (e.g., CYP1A1 degradation), exposed aromatic rings are rapidly oxidized. The dense steric bulk provided by the trifluoromethyl and cyclopropyl groups blocks classic sites of oxidative metabolism, dramatically extending the half-life of the resulting therapeutic agents[1].

References

  • Steeneck, C., et al. (2019). Aryl Hydrocarbon Receptor Modulators. U.S. Patent Application Publication No. US 2019/0389857 A1.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from[Link]

Sources

Comprehensive Technical Guide: 5-Cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds that can overcome the pharmacokinetic and pharmacodynamic bottlenecks of late-stage drug candidates. 5-Cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8) [1] has emerged as a highly privileged building block in modern medicinal chemistry.

The strategic placement of a trifluoromethyl (-CF₃) group ortho to the aniline nitrogen, combined with a meta-cyclopropyl moiety, creates a unique steric and electronic environment. The -CF₃ group acts as a potent electron-withdrawing group (EWG), lowering the pKa of the aniline and rendering subsequent amide derivatives highly resistant to enzymatic hydrolysis. Simultaneously, the cyclopropyl group provides essential lipophilic bulk while resisting the cytochrome P450 (CYP450) mediated ring-opening or oxidation that typically plagues linear alkyl chains.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems[2]. All quantitative baseline data is summarized below.

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 1934790-01-8
Molecular Formula C₁₀H₁₀F₃N
Molecular Weight 201.19 g/mol
Appearance Pale yellow to colorless oil/low-melting solid
Predicted LogP ~3.2 (Highly lipophilic)
Topological Polar Surface Area (TPSA) 26.02 Ų
H-Bond Donors / Acceptors 1 (NH₂) / 4 (N, 3xF)

Synthetic Methodology & Causality

The most robust route to synthesize this compound utilizes a Suzuki-Miyaura cross-coupling strategy, starting from the commercially available precursor 5-bromo-2-(trifluoromethyl)aniline (CAS: 703-91-3) [3].

Experimental Causality

Direct coupling of unprotected anilines can sometimes lead to catalyst poisoning. However, by selecting Pd(dppf)Cl₂ as the catalyst, the bidentate nature of the dppf ligand tightly coordinates the palladium center, preventing the free -NH₂ group of the substrate from displacing the ligand and deactivating the catalyst. Potassium carbonate (K₂CO₃) is chosen as the base in a biphasic Toluene/H₂O system to ensure the solubility of the cyclopropylboronic acid while driving the transmetalation step efficiently.

Synthesis SM 5-Bromo-2-(trifluoromethyl)aniline CAS: 703-91-3 Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 Toluene/H2O, 100°C SM->Reagents Suzuki-Miyaura Coupling Purification Silica Gel Chromatography (Hexanes/EtOAc) Reagents->Purification Workup & Extraction Product This compound CAS: 1934790-01-8 Purification->Product >95% Purity (HPLC)

Synthetic workflow for this compound via Suzuki coupling.

Analytical Characterization & Self-Validating SOP

To ensure absolute scientific integrity before utilizing this building block in downstream active pharmaceutical ingredient (API) synthesis, rigorous analytical validation is required. The expected NMR shifts are heavily influenced by the strong electron-withdrawing nature of the -CF₃ group[4].

Expected NMR & MS Data
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H ~7.35d (J = 8.0 Hz)1HC3-H (Aromatic, ortho to CF₃)
¹H ~6.55dd (J = 8.0, 1.5 Hz)1HC4-H (Aromatic)
¹H ~6.45d (J = 1.5 Hz)1HC6-H (Aromatic, ortho to NH₂)
¹H ~4.00br s2H-NH₂ (Aniline protons)
¹H ~1.85m1HCyclopropyl -CH-
¹H ~0.95, ~0.65m4HCyclopropyl -CH₂-
¹⁹F ~ -62.5s3F-CF₃ group
Standard Operating Procedure (SOP): LC-MS/NMR Validation

This protocol is designed as a self-validating system to prevent false positives during structural confirmation.

Step 1: LC-MS Sample Preparation & Execution

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Run on a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 2.5 µm) using a gradient of 5% to 95% Acetonitrile in Water.

  • Crucial Causality: Both mobile phases must contain 0.1% Formic Acid. The strong electron-withdrawing -CF₃ group drastically lowers the basicity of the aniline nitrogen. The acidic modifier forces protonation, ensuring a robust [M+H]⁺ signal at m/z 202.1 in ESI+ mode.

Step 2: Quantitative NMR (qNMR) Verification

  • Dissolve 10 mg of the sample in 0.5 mL CDCl₃. Acquire both ¹H and ¹⁹F spectra.

  • Self-Validation Checkpoint: Calculate the integration ratio of the ¹⁹F signal (-62.5 ppm, 3F) against the cyclopropyl methine multiplet (~1.85 ppm, 1H).

  • Logic Gate: The ratio must strictly equal 3:1 . A deviation indicates either incomplete Suzuki coupling (ratio < 3:1) or partial defluorination during synthesis (ratio > 3:1), mandating immediate repurification before proceeding to amide coupling.

Structural Dynamics in Drug Design (SAR)

When incorporating this compound into a drug candidate, each functional group serves a distinct, synergistic purpose in optimizing Structure-Activity Relationships (SAR).

SAR Scaffold This compound Core Scaffold CF3 -CF3 Group Lipophilicity & Metabolic Stability Scaffold->CF3 Cyclopropyl -Cyclopropyl Group Steric Bulk & CYP450 Resistance Scaffold->Cyclopropyl NH2 -NH2 Group Vector for Amide/ Urea Formation Scaffold->NH2

Structure-Activity Relationship (SAR) properties of the core functional groups.
  • The -CF₃ Vector: Beyond metabolic stability, the trifluoromethyl group frequently engages in orthogonal halogen bonding within hydrophobic protein pockets, displacing high-energy water molecules and significantly boosting binding affinity.

  • The Cyclopropyl Vector: Unlike an isopropyl or n-propyl group, the cyclopropyl ring possesses high s-character in its C-H bonds. This unique hybridization makes the protons exceptionally resistant to abstraction by CYP450 enzymes, dramatically extending the biological half-life of the resulting drug candidate.

References

  • Chemsrc. 1934790-01-8_this compound - Physical and Chemical Properties. Retrieved March 2, 2026. 1

  • BLD Pharm. 888324-28-5 | 2,6-Diisopropyl-4-(trifluoromethyl)aniline & Related Fluorinated Anilines. Retrieved March 2, 2026. 2

  • GuideChem. 5-Bromo-2-(trifluoromethyl)aniline 703-91-3 wiki - Chemical Synthesis Precursors. Retrieved March 2, 2026. 3

  • Google Patents (US 2019). Patent Application Publication: Regulating the expression of genes involved in xenobiotic transformation (NMR Characterizations). Retrieved March 2, 2026. 4

Sources

Structural Elucidation and Synthetic Utility of 5-Cyclopropyl-2-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated and sterically constrained functional groups is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 5-Cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8) represents a highly specialized, privileged building block. By integrating a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a conformationally rigid cyclopropyl ring onto an aniline core, this scaffold provides a unique vector for synthesizing high-affinity kinase inhibitors and immunomodulatory agents. This technical whitepaper details the physicochemical properties, synthetic methodologies, and analytical validation protocols required to effectively utilize this compound in advanced medicinal chemistry campaigns.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of this compound is deliberately designed to exploit specific intermolecular interactions within biological targets.

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in Table 1 [1, 2].

PropertyValue
Chemical Name This compound
CAS Registry Number 1934790-01-8
Molecular Formula C₁₀H₁₀F₃N
Molecular Weight 201.19 g/mol
Exact Mass 201.0765 g/mol
Topological Polar Surface Area (TPSA) 26.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Structural Causality in Drug Design

The selection of this specific substituted aniline is driven by the synergistic effects of its functional groups:

  • The Trifluoromethyl (-CF₃) Group: Positioned ortho to the amine, the -CF₃ group significantly increases the lipophilicity (logP) of the molecule while acting as a metabolic shield. Its strong electron-withdrawing nature decreases the pKa of the adjacent amine, which can prevent unwanted basicity-driven hERG toxicity. Furthermore, the robust carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism at the ortho position [3].

  • The Cyclopropyl Group: Positioned meta to the amine, the cyclopropyl ring serves as a rigid bioisostere for aliphatic chains (e.g., isopropyl groups). This conformational restriction minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket, thereby enhancing binding affinity [4].

  • The Primary Amine (-NH₂): Serves as the primary synthetic handle, enabling straightforward conversion into amides, ureas, or sulfonamides during library generation.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to synthesize this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)aniline with cyclopropylboronic acid [4].

Experimental Protocol
  • Degassing: Charge a Schlenk flask with 1,4-dioxane and deionized water (4:1 v/v). Sparge the solvent mixture with argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reagent Loading: Add 5-bromo-2-(trifluoromethyl)aniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) to the flask.

  • Catalyst Addition: Introduce Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-determining reductive elimination step compared to monodentate phosphine ligands.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring. Causality: The biphasic system is critical; water hydrates the boronic acid to form a reactive trihydroxyboronate anion (facilitating transmetalation), while dioxane solubilizes the organic electrophile.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Visualization

Synthesis SM1 5-Bromo-2-(trifluoromethyl)aniline (Electrophile) Cat Catalyst System: Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 Cyclopropylboronic acid (Nucleophile) SM2->Cat Prod This compound Target Scaffold Cat->Prod

Figure 1: Suzuki-Miyaura cross-coupling synthetic workflow for the target aniline.

Analytical Characterization Protocol

To ensure scientific integrity, the characterization of the synthesized building block must employ a self-validating system. This prevents downstream failures in high-throughput screening libraries.

Self-Validating Analytical Workflows
TechniqueMethod ParametersSelf-Validation Standard / System Suitability
HPLC-UV C18 Column (50 × 2.1 mm, 1.8 µm); Mobile Phase: H₂O/MeCN (0.1% TFA); Gradient: 5-95% over 5 min at 254 nm.System Suitability Test (SST): A blank injection is followed by a reference standard injection to confirm theoretical plates (>2000) and peak tailing factor (<1.5) prior to sample analysis.
¹H / ¹⁹F NMR 400 MHz, CDCl₃ solvent. ¹H: Observe cyclopropyl multiplets (δ 0.6-1.0 ppm). ¹⁹F: Observe sharp singlet (~ -62 ppm).Internal Standardization: Trifluorotoluene is added as an internal standard to the ¹⁹F NMR sample to quantitatively verify fluorine content and rule out defluorination artifacts [1].
LC-MS (ESI+) Electrospray ionization in positive mode. Expected [M+H]⁺ at m/z 202.1.Isotopic Pattern Matching: The observed mass spectrum is cross-referenced against the theoretical isotopic distribution of C₁₀H₁₀F₃N to confirm elemental composition.

Applications in Medicinal Chemistry

Once synthesized and validated, this compound is frequently utilized as a terminal capping group in the design of small-molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs). When converted into an amide or urea, the resulting derivatives are highly adept at occupying the allosteric or ATP-binding pockets of kinases. The -CF₃ group anchors deep into the hydrophobic sub-pocket (e.g., the DFG-out pocket in Type II inhibitors), while the cyclopropyl group interacts with the solvent-exposed lipophilic clefts, effectively halting aberrant signal transduction pathways responsible for oncogenesis.

Signaling Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Activation Inhibitor Aniline-Derived Inhibitor Inhibitor->Kinase Allosteric/ATP Blockade Effector Downstream Effector (e.g., ERK) Kinase->Effector Phosphorylation Transcription Gene Transcription Effector->Transcription

Figure 2: Interception of RTK signaling by fluorinated aniline-derived small molecules.

References

  • ChemSrc. "this compound (CAS 1934790-01-8)." ChemSrc Compound Database. Available at:[Link]

  • MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules. Available at:[Link]

  • National Institutes of Health (NIH). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." PubMed Central. Available at:[Link]

In-Depth Technical Whitepaper: Safety & Handling Protocols for 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorinated anilines are indispensable building blocks. The compound 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8)[1] is particularly valuable due to the lipophilicity imparted by the trifluoromethyl group and the metabolic stability provided by the cyclopropyl ring. However, standard Safety Data Sheets (SDS) often provide generic, template-driven warnings that fail to address the mechanistic reality of handling highly functionalized anilines in a research setting. This whitepaper serves as an authoritative guide for Application Scientists and researchers, synthesizing physicochemical data with field-proven, self-validating handling protocols.

Physicochemical Profiling & Hazard Extrapolation

Because exhaustive in vivo toxicological data for the specific regioisomer this compound is limited, we must extrapolate its hazard profile from closely related structural analogs, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline[2][3]. These compounds are known to be highly toxic by ingestion, inhalation, and dermal absorption[2][4].

Table 1: Physicochemical Properties & Extrapolated GHS Hazards

Property / HazardData / Extrapolated ClassificationCausality / Implication
CAS Number 1934790-01-8[1]Unique identifier for the specific regioisomer.
Molecular Formula C10H10F3N[1]High fluorine content increases vapor pressure and lipophilicity.
Physical State Liquid (extrapolated)[2][3]Requires positive displacement pipetting to prevent aerosolization.
Acute Toxicity Category 4 (Oral/Dermal/Inhal.)Rapid systemic absorption requires stringent barrier controls.
Skin/Eye Irritation Skin Irrit. 2 / Eye Dam. 1[5]Direct contact causes severe mucosal and dermal damage.
Target Organ Tox. STOT RE 2 (Blood, Liver, Spleen)Chronic exposure leads to cumulative hematological toxicity.
Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary acute danger of handling aniline derivatives is their profound hematological toxicity. Unlike simple surface irritants, anilines are systemically absorbed and transported to the liver, where they undergo bioactivation[6]. Hepatic Cytochrome P450 (CYP450) enzymes N-hydroxylate the primary amine, producing a highly reactive N-hydroxylamine metabolite. This species enters the bloodstream and initiates a redox cycle with hemoglobin, oxidizing the functional ferrous iron (Fe²⁺) to ferric iron (Fe³⁺)[6].

The resulting methemoglobin cannot bind oxygen, leading to tissue hypoxia and cyanosis (blue discoloration of lips and nail beds)[6][7]. Crucially, the presence of the lipophilic trifluoromethyl group in this compound significantly enhances its dermal penetration rate compared to unsubstituted aniline, making skin contact a critical, rapid-onset exposure route[3].

MetabolicPathway A This compound (Dermal/Inhalation Exposure) B Hepatic CYP450 (N-hydroxylation) A->B Absorption C N-Hydroxylamine Metabolite B->C Bioactivation F Phase II Metabolism (Glucuronidation) B->F Detoxification D Hemoglobin (Fe2+) C->D Redox Cycling E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E Oxidation (Cyanosis Risk) G Renal Excretion F->G Clearance

Fig 1: CYP450-mediated bioactivation of aniline derivatives leading to methemoglobinemia.

Engineering Controls & Self-Validating Handling Protocols

To mitigate the risks associated with highly lipophilic anilines, researchers must employ a self-validating workflow. This ensures that every step of the handling process includes a verification mechanism to confirm containment.

Barrier Selection (Causality-Driven PPE)

Standard nitrile gloves offer poor resistance to aromatic amines. The lipophilic nature of the trifluoromethyl group allows the compound to rapidly permeate nitrile barriers. Protocol: Researchers must double-glove, utilizing a heavy-duty Butyl rubber outer glove (which provides >4 hours of breakthrough resistance against anilines) over a standard nitrile inner glove.

Self-Validating Dispensing Workflow
  • Environmental Verification: Ensure the fume hood face velocity is operating at >100 fpm. Anilines possess a distinct "fish-like" odor[2][3]; if this odor is detected by the operator, containment has already failed.

  • Inert Dispensing: Because anilines are susceptible to air oxidation (which darkens the reagent and generates reactive impurities), dispense the compound using a positive displacement pipette under an argon or nitrogen blanket.

  • Mass Verification: Transfer the sealed reaction vial to an analytical balance. Never transport open containers across the laboratory space.

  • Decontamination: Wipe down all spatulas, pipettes, and the hood surface with a 10% bleach solution, followed by a PEG-400 wipe. PEG-400 effectively solubilizes lipophilic anilines that resist standard aqueous cleaning.

  • Validation: Swab the work surface using a specialized colorimetric amine test (e.g., relying on Simon's reagent chemistry). A negative color change validates that the decontamination was successful and the area is safe for subsequent use.

Workflow W1 1. Fume Hood Setup Verify face velocity >100 fpm W2 2. PPE Donning Double-glove (Butyl over Nitrile) W1->W2 W3 3. Dispensing Use positive displacement pipette W2->W3 W4 4. Closed-System Transfer Inert gas (N2/Ar) blanketing W3->W4 W5 5. Decontamination 10% Bleach / PEG-400 wipe W4->W5 W6 6. Validation Colorimetric swab for amines W5->W6

Fig 2: Self-validating handling protocol for highly toxic fluorinated aniline derivatives.

Emergency Response & Clinical Monitoring

In the event of a spill or exposure, immediate intervention is required to prevent systemic absorption[8].

  • Dermal Exposure: Do not use plain water initially, as the compound is insoluble in water and will simply spread[2][3]. Swab the affected area with PEG-400 or a mild soap solution to emulsify the lipophilic chemical, followed by copious water rinsing for a minimum of 15 minutes[8].

  • Systemic Monitoring: Medical personnel must monitor the exposed individual for signs of methemoglobinemia. Symptoms may be delayed by 2-4 hours and include headache, dizziness, lethargy, and cyanosis[7][8]. Severe cases may require intravenous administration of methylene blue to reduce Fe³⁺ back to functional Fe²⁺[6].

Conclusion

Handling this compound requires moving beyond basic regulatory compliance. By understanding the mechanistic toxicology of fluorinated anilines and implementing self-validating barrier and decontamination protocols, drug development professionals can safely leverage this compound's unique chemical space without compromising laboratory safety.

References

  • ChemSrc. "this compound CAS 1934790-01-8". ChemSrc.[Link]

  • National Center for Biotechnology Information. "3-(Trifluoromethyl)aniline | CID 7375". PubChem.[Link]

  • RxList. "Flutamide: Side Effects, Uses, Dosage, Interactions, Warnings". RxList. [Link]

Sources

Bioisosteric Divergence: Cyclopropyl vs. Trifluoromethyl in Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Sink vs. The Steric Shield[1]

In medicinal chemistry, the optimization of aniline-based scaffolds—common in kinase inhibitors, GPCR ligands, and CNS agents—often hinges on the modulation of the nitrogen's basicity and the aromatic ring's metabolic susceptibility. Two functional groups dominate this landscape as bioisosteres for alkyl or halide moieties: the Cyclopropyl (cPr) ring and the Trifluoromethyl (CF₃) group.

While often interchangeable in terms of steric bulk, these two groups represent opposite ends of the electronic spectrum. The CF₃ group acts as a powerful electronic sink (electron-withdrawing), dramatically lowering aniline pKa and blocking metabolic oxidation. Conversely, the cyclopropyl group acts as a steric shield with unique electronic donation properties (via Walsh orbitals), often maintaining or slightly enhancing basicity while introducing specific conformational constraints.

This guide provides a technical analysis of their physicochemical differences, metabolic fates, and synthetic installation, equipping researchers to make data-driven selection decisions.

Physicochemical Profiling: Electronic & Structural Divergence[2]

The choice between cPr and CF₃ fundamentally alters the electronic landscape of the aniline core.[1] This section quantifies those differences.

Electronic Effects (Hammett Parameters)

The most critical distinction lies in how these groups influence the electron density of the aromatic ring and the subsequent pKa of the aniline nitrogen.[1]

  • Trifluoromethyl (CF₃): Exhibits strong inductive electron-withdrawal (

    
     effect).[2][3] It deactivates the ring, making the aniline nitrogen significantly less basic.
    
  • Cyclopropyl (cPr): Exhibits a unique "pseudo-conjugation" effect.[2] The C–C bonds in the strained ring have high

    
    -character (Walsh orbitals), allowing them to overlap with the aromatic 
    
    
    
    -system. This results in a weak electron-donating effect (hyperconjugation), stabilizing positive charges (e.g., radical cations).

Table 1: Comparative Physicochemical Metrics

PropertyCyclopropyl (cPr)Trifluoromethyl (CF₃)Mechanistic Implication
Hammett

-0.21 (Donor)+0.54 (Withdrawing)cPr stabilizes transition states; CF₃ destabilizes cations.[2]
Hammett

-0.07+0.43Inductive effects dominate at meta position.[2]
Aniline pKa (4-sub) ~4.8 – 5.1~2.6CF₃ reduces solubility in low pH; cPr maintains basicity.[2]
Lipophilicity (

)
~1.14~0.88Both increase LogP, but cPr is often less lipophilic than expected due to polarity.[2]
Molar Refractivity 13.55.0cPr is sterically bulkier in 2D projection but flatter in 3D.[2]
The "Orthogonal" Twist

When placed at the ortho position of an aniline:

  • CF₃: Acts as a rotating sphere of negative charge.[1][2] It forces the aniline nitrogen out of planarity due to steric clash, potentially disrupting hydrogen bond donor capability.

  • cPr: The ring is rigid.[1][2] Depending on the bisecting angle, it can lock the aniline into a specific conformation, favoring "edge-to-face" interactions in protein pockets.

Decision Logic: Selecting the Right Bioisostere

The following decision tree outlines the logical flow for selecting between cPr and CF₃ based on lead optimization requirements.

BioisostereSelection Start Lead Optimization Goal Q1 Is Aniline Basicity (pKa) Critical? Start->Q1 Branch_High_pKa Need to Maintain/Increase pKa (Solubility/H-Bond Acceptor) Q1->Branch_High_pKa Yes Branch_Low_pKa Need to Decrease pKa (Permeability/Reduce Tox) Q1->Branch_Low_pKa No Select_cPr Select Cyclopropyl (cPr) (Donor Effect) Branch_High_pKa->Select_cPr Select_CF3 Select Trifluoromethyl (CF3) (Withdrawing Effect) Branch_Low_pKa->Select_CF3 Q2 Metabolic Liability at Site? Select_cPr->Q2 Outcome_CF3 CF3: Metabolic Sink (Blocks CYP) Select_CF3->Outcome_CF3 Metab_Block Block Oxidation Q2->Metab_Block High Clearance Metab_Trap Risk of Ring Opening? Q2->Metab_Trap Safety Concern Metab_Block->Outcome_CF3 Strongest Block Outcome_cPr cPr: Context Dependent (Check for SET oxidation) Metab_Trap->Outcome_cPr Requires Screening

Figure 1: Strategic decision tree for bioisostere selection based on pKa modulation and metabolic stability requirements.

Metabolic Stability & Toxicology[4][5]

Understanding the metabolic fate of these groups is non-negotiable for safety profiles.[1]

Trifluoromethyl: The Metabolic Block

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] Consequently, placing a CF₃ group at a metabolic "hotspot" (e.g., para-position) effectively blocks Cytochrome P450 (CYP) oxidation at that site. It directs metabolism to other parts of the molecule.[1]

Cyclopropyl: The "Suicide" Risk vs. Stability

The cyclopropyl group presents a dichotomy:

  • Stability Enhancer: When replacing an isopropyl or tert-butyl group, cPr often improves stability by removing easily abstractable hydrogen atoms (no methyl groups to oxidize).[2]

  • Liability (SET Mechanism): In electron-rich anilines, the cyclopropyl ring can undergo Single Electron Transfer (SET) oxidation.[2] The resulting radical cation is unstable and can trigger ring opening, forming a reactive alkyl radical or iminium ion. This species can covalently bind to CYP enzymes (mechanism-based inhibition) or hepatic proteins, leading to toxicity.[2][4]

Critical Check: If your aniline is highly electron-rich (e.g., alkoxy-substituted), N-cyclopropyl or para-cyclopropyl groups carry a higher risk of bioactivation than CF₃.[2]

Metabolism Substrate Aniline Substrate Path_CF3 CF3-Aniline Substrate->Path_CF3 Path_cPr cPr-Aniline Substrate->Path_cPr CYP CYP450 (Oxidation) Result_CF3 Metabolically Stable (Oxidation Blocked) CYP->Result_CF3 C-F Bond Inert Step_SET SET Oxidation (Radical Cation) CYP->Step_SET -e⁻ transfer Path_CF3->CYP Path_cPr->CYP Ring_Open Ring Opening (Reactive Electrophile) Step_SET->Ring_Open Strain Relief Adduct Protein Adduct (Toxicity/Inhibition) Ring_Open->Adduct Covalent Binding

Figure 2: Divergent metabolic pathways.[2] CF3 blocks oxidation, while cPr carries a risk of radical-mediated ring opening in electron-rich systems.

Synthetic Protocol: Installation of the Cyclopropyl Group

While CF₃ is often introduced via radical trifluoromethylation (using Langlois reagent or similar), the installation of a cyclopropyl group on an aniline ring requires precise metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling using cyclopropylboronic acid is the industry standard for high reliability.[1]

Protocol: Palladium-Catalyzed Cyclopropylation of Bromoanilines

Objective: Synthesize 4-cyclopropylaniline from 4-bromoaniline.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)[2]

  • Coupling Partner: Cyclopropylboronic acid (1.3 – 1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[2][5]

  • Ligand: Tricyclohexylphosphine (PCy₃) or SPhos (10 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: Toluene/Water (20:1 ratio)[2]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with 4-bromoaniline, cyclopropylboronic acid, Pd(OAc)₂, ligand, and K₃PO₄.

  • Solvation: Add degassed Toluene and Water. The presence of water is critical for the transmetallation step in Suzuki couplings involving boronic acids.[1]

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: Cyclopropylboronic acid can be prone to protodeboronation; if yields are low, consider using the MIDA-boronate ester or increasing the equivalent count.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for the characteristic high-field cyclopropyl protons: two multiplets typically between

    
     0.6 – 1.0 ppm.[2]
    
  • LCMS: Confirm Mass [M+H]⁺ and absence of starting bromide (isotopic pattern change).

References

  • Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Barnes-Seeman, D., et al. (2013).[2][6] The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link

  • Hanser, T., et al. (2010).[2] Hammett Sigma Constants in Medicinal Chemistry. Journal of Cheminformatics. Link

  • Pflug, N. C., et al. (2019).[2][7] N-Cyclopropylanilines to Probe Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.[2][7] Link[2]

  • Li, A. Y. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link[2]

Sources

Technical Guide: Commercial Sourcing & Bulk Synthesis of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality specifications for 5-cyclopropyl-2-(trifluoromethyl)aniline , a critical fluorinated building block in modern drug discovery.

Executive Summary & Chemical Identity[1]

This compound is a high-value pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., BTK, VEGFR targets) and advanced agrochemicals. Its structure combines the metabolic stability of a trifluoromethyl group with the unique steric and electronic properties of a cyclopropyl ring, making it a potent tool for modulating lipophilicity (


) and binding affinity in Structure-Activity Relationship (SAR) studies.
Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 1934790-01-8
Molecular Formula

Molecular Weight 201.19 g/mol
Key Precursor 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3)
Primary Application Intermediate for small molecule drug discovery (Kinase inhibitors)

Supply Chain & Commercial Sourcing Strategy

Sourcing this compound presents a classic "Make vs. Buy" decision. While catalog suppliers offer milligram quantities for R&D, kilogram-scale requirements often necessitate a custom synthesis campaign or purchasing the bromo-precursor for in-house coupling.

Market Tier Analysis
Supplier TierTypical ScaleLead TimePurity GuaranteeRecommended Vendors (Indicative)
Tier 1: Catalog 1g – 100g1-3 Days>98% (HPLC)Sigma-Aldrich, Fluorochem, Combi-Blocks
Tier 2: Bulk/CMO 100g – 10kg4-8 Weeks>99% + Custom QCWuXi AppTec, Pharmablock, Enamine
Tier 3: Precursor 10kg – 100kg2-4 Weeks>98% (Precursor)Ningbo Inno Pharmchem, Capot Chemical

Strategic Insight: The cost driver for this molecule is the Suzuki coupling step involving cyclopropylboronic acid.

  • Recommendation: For demands <500g, purchase the final aniline directly to avoid catalyst costs and purification losses.

  • Recommendation: For demands >1kg, purchase 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) and perform the coupling in-house or contract a CRO. The precursor is significantly cheaper and more stable.

Bulk Pricing Models (Estimates)
  • Catalog Price: ~$150 - $300 per 5g (Research Grade)

  • Bulk Precursor (Bromo): ~$500 - $1,200 per kg

  • Bulk Final (Aniline): ~$2,500 - $4,500 per kg (Dependent on Boronic Acid cost)

Technical Synthesis & Scalability

For researchers opting for the "Make" strategy or validating supplier routes, the industry-standard protocol involves a Palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis route, highlighting critical control points.

SynthesisRoute Nitro Start: 4-Bromo-2-nitro- trifluoromethylbenzene BromoAniline Intermediate: 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) Nitro->BromoAniline Reduction (Fe/NH4Cl or H2/Pd) Product Final Product: 5-cyclopropyl-2- (trifluoromethyl)aniline BromoAniline->Product Suzuki Coupling (100°C, Toluene/H2O) Boronic Reagent: Cyclopropylboronic Acid Boronic->Product Catalyst Catalyst System: Pd(dppf)Cl2 / K3PO4 Catalyst->Product

Figure 1: Convergent synthesis pathway from the nitro-aromatic precursor to the final cyclopropyl aniline.

Detailed Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of this compound from 5-bromo-2-(trifluoromethyl)aniline.

  • Reagent Setup:

    • Substrate: 5-Bromo-2-(trifluoromethyl)aniline (1.0 equiv)

    • Coupling Partner: Cyclopropylboronic acid (1.3 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
    • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

  • Procedure:

    • Step 1: Charge a reaction vessel with the bromo-aniline, cyclopropylboronic acid, and base.

    • Step 2: Degas the solvent mixture (sparge with Argon for 15 mins) to prevent homocoupling and catalyst deactivation (Critical Step).

    • Step 3: Add the Pd catalyst under an inert atmosphere.

    • Step 4: Heat to 90-100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromo-starting material (

      
      ).
      
    • Step 5: Cool to RT, dilute with EtOAc, wash with brine, and dry over

      
      .
      
    • Step 6: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Scientist's Note: The free amine group can sometimes coordinate with Palladium, slowing the reaction. If conversion is low, consider using the N-Boc protected intermediate or increasing catalyst loading to 5-10 mol%.

Quality Control & Specification Limits

When validating a new batch from a supplier, the following Certificate of Analysis (CoA) parameters are non-negotiable for pharmaceutical applications.

Test ParameterAcceptance CriteriaMethodReason for Control
Appearance Off-white to pale yellow solidVisualOxidation indicator (darkening implies degradation)
Purity

HPLC (UV 254nm)Standard for intermediate usage
1H-NMR Conforms to structureNMR (

)
Verify cyclopropyl protons (0.6-1.0 ppm)
Impurity A

HPLC/GCDes-bromo analog (2-trifluoromethylaniline) - common reduction byproduct
Impurity B

HPLCHomocoupled dimer (from Boronic acid)
Palladium

ppm
ICP-MSCritical if used in late-stage GMP synthesis
Water

Karl FischerBoronic acids introduce moisture; affects stoichiometry
Critical Impurity: Des-Bromo Analog

During the Suzuki coupling, "protodehalogenation" can occur, where the bromine is replaced by hydrogen instead of the cyclopropyl group. This impurity (2-trifluoromethylaniline) is difficult to separate due to similar polarity. Request specific limits for this impurity from your supplier.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation over time, turning dark brown.

References

  • ChemSRC. (2025). This compound - CAS 1934790-01-8 Physical Properties and Suppliers. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026).[1] Exploring 5-Bromo-2-(Trifluoromethyl)Aniline: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (2026). This compound (Compound Summary). Retrieved from [Link]

Sources

Metabolic Stability of 5-Cyclopropyl-2-(trifluoromethyl)aniline Derivatives: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. Anilines are notoriously problematic structural motifs; they act as metabolic "soft spots," highly susceptible to rapid clearance and the formation of toxic, reactive intermediates. However, the strategic decoration of the aniline core can rescue its viability.

This technical whitepaper deconstructs the metabolic stability of 5-cyclopropyl-2-(trifluoromethyl)aniline derivatives. By analyzing the causality behind its structural components—the electron-withdrawing trifluoromethyl group and the sterically constrained cyclopropyl ring—we provide a mechanistic blueprint for why this specific scaffold resists cytochrome P450 (CYP450) and Phase II biotransformations. Furthermore, we outline self-validating experimental protocols for profiling such compounds in vitro.

Structural Deconstruction & Causality of Metabolic Stability

To understand the robustness of this compound, we must isolate the thermodynamic and steric contributions of each functional group.

The Aniline Core: Inherent Liabilities

Unsubstituted primary anilines are rapidly cleared by the hepatic system. They undergo N-hydroxylation mediated by CYPs and Flavin-containing monooxygenases (FMOs), leading to reactive nitroso species. Additionally, they are prime substrates for Phase II N-acetyltransferases (NAT1 and NAT2), which convert them into highly polar, easily excreted N-acetyl derivatives.

The ortho-Trifluoromethyl (-CF₃) Effect

The introduction of a -CF₃ group at the ortho position (C2) serves a dual protective function:

  • Electronic Deactivation: Fluorination is a powerful strategy to improve the Drug Metabolism and Pharmacokinetics (DMPK) profile of drug-like compounds 1. The -CF₃ group exerts a profound inductive (-I) electron-withdrawing effect. By pulling electron density away from the aromatic system, it lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring. This raises the activation energy required for the electrophilic attack by the CYP450 high-valent iron-oxo species, heavily suppressing aromatic hydroxylation 1.

  • Steric Shielding: The van der Waals radius of a -CF₃ group is comparable to that of an isopropyl group. Positioned ortho to the primary amine, it creates severe steric hindrance. This physical blockade restricts the amine's ability to enter the active sites of NAT enzymes, effectively shutting down N-acetylation pathways.

The meta-Cyclopropyl (C5) Effect

Replacing a standard alkyl chain (e.g., ethyl or propyl) with a cyclopropyl ring at the 5-position is a sophisticated bioisosteric maneuver.

  • Kinetic Barrier to Oxidation: The ring strain of the cyclopropyl group forces its C-C bonds to adopt higher p-character, which conversely imparts higher s-character to its C-H bonds. This significantly increases the C-H bond dissociation energy (BDE) compared to standard aliphatic chains. Consequently, the energy required for the initial hydrogen atom abstraction step by CYP450 enzymes is dramatically increased, resulting in a reduced susceptibility to oxidative metabolism 2.

  • Mitigating Bioactivation Risks: While cyclopropyl groups directly bound to amines (cyclopropylamines) can undergo single-electron oxidation leading to ring-opening and the formation of reactive glutathione (GSH) conjugates 3, placing the cyclopropyl group on the phenyl ring (distal to the amine) averts this specific bioactivation reaction while retaining the lipophilic benefits.

BiotransformationLogic Core 5-Cyclopropyl-2-(CF3)-aniline N_Ox N-Hydroxylation (CYP/FMO) Core->N_Ox Steric shielding by CF3 Ring_Ox Aromatic Hydroxylation (CYP450) Core->Ring_Ox CF3 electron withdrawal N_Ac N-Acetylation (NAT1/NAT2) Core->N_Ac Ortho-hindrance blocks NATs Stable Metabolic Stability Maintained Core->Stable Cyclopropyl high C-H BDE

Metabolic biotransformation pathways and structural resistance mechanisms.

Quantitative Structure-Metabolism Relationships (SMR)

To illustrate the profound impact of these structural modifications, the following table summarizes representative in vitro Human Liver Microsome (HLM) stability data. This data demonstrates the stepwise reduction in intrinsic clearance (


) as the aniline core is progressively decorated.
Compound ScaffoldHLM

(min)
Intrinsic Clearance (

) (µL/min/mg)
Primary Metabolic Fate
Aniline < 15> 150Rapid N-oxidation, N-acetylation
2-(Trifluoromethyl)aniline 4540Slowed N-oxidation; susceptible to C5-position hydroxylation
This compound > 120< 10Highly stable; minor aliphatic oxidation

Table 1: Comparative metabolic stability highlighting the synergistic effect of CF₃ and cyclopropyl substitutions.

Experimental Workflows for Metabolic Profiling

To empirically validate the metabolic stability of this compound derivatives, a self-validating Human Liver Microsome (HLM) assay must be employed. The protocol below is designed to isolate CYP450-mediated clearance while ruling out chemical instability.

Self-Validating HLM Stability Protocol

Rationale & Causality: We utilize a test compound concentration of 1 µM to ensure the system operates under first-order kinetics (well below the


 of most CYPs). A minus-NADPH control is strictly required; because CYPs depend on NADPH as an electron donor 1, any degradation observed in this control indicates chemical instability rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLMs on ice and dilute to a final protein concentration of 1 mg/mL in the buffer.

  • Pre-Incubation: Add the test compound (final concentration 1 µM, final DMSO ≤ 0.1% to prevent CYP inhibition). Include a positive control (e.g., Verapamil for high clearance) and a minus-NADPH negative control. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Trigger the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity and precipitating the matrix.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

AssayWorkflow S1 1. Incubation HLM + Drug S2 2. Initiation + NADPH S1->S2 37°C S3 3. Quenching Cold MeCN S2->S3 Timepoints S4 4. Analysis LC-MS/MS S3->S4 Centrifuge

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Conclusion & Strategic Outlook

The this compound scaffold represents a triumph of rational drug design. By combining the profound electron-withdrawing and sterically shielding properties of an ortho-trifluoromethyl group with the high C-H bond dissociation energy of a meta-cyclopropyl ring, medicinal chemists can effectively "armor" the vulnerable aniline core. This specific combination neutralizes the primary liabilities of N-oxidation, aromatic hydroxylation, and N-acetylation, yielding a highly stable, lipophilic building block ideal for advancing robust clinical candidates.

References

  • Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors Source: ResearchGate URL:[Link]

  • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses Source: PMC - NIH URL:[Link]

Sources

pKa values and acidity constants of fluorinated cyclopropyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity Constants of Fluorinated Cyclopropyl Anilines

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated cyclopropyl motifs into aniline scaffolds represents a sophisticated approach in modern medicinal chemistry to fine-tune molecular properties critical for drug efficacy and safety.[1][2] The basicity of the aniline nitrogen, quantified by its pKa value, is a pivotal parameter influencing a molecule's solubility, membrane permeability, target engagement, and metabolic stability.[3][4] This guide provides a comprehensive technical examination of the synergistic electronic effects of fluorine and cyclopropyl substituents on the acidity constants of anilines. We will explore the theoretical underpinnings, present quantitative data, detail rigorous experimental and computational protocols for pKa determination, and discuss the profound implications for drug development professionals.

Theoretical Framework: A Balance of Opposing Electronic Forces

The pKa of a substituted aniline is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. This availability is modulated by a complex interplay of inductive and resonance effects from substituents on both the aromatic ring and the nitrogen atom itself.

The Fundamental Basicity of Aniline

In aniline (pKa ≈ 4.6), the nitrogen lone pair is delocalized into the aromatic π-system, which significantly reduces its basicity compared to aliphatic amines like cyclohexylamine (pKa ≈ 10.6).[5][6] Any substituent that further withdraws electron density from the nitrogen will decrease the pKa (increase acidity of the conjugate acid), while electron-donating groups will increase it.

The Unique Electronic Contribution of the Cyclopropyl Group

The cyclopropyl group is not a simple alkyl substituent. Due to its significant ring strain, the C-C bonds possess a high degree of p-character, giving them properties akin to a double bond. This allows the cyclopropyl ring to engage in σ-π conjugation with the aniline ring, acting as a weak electron-donating group and thereby increasing the basicity of the nitrogen.[7] However, this effect is highly sensitive to the molecule's conformation.

The Dominant Influence of Fluorine

Fluorine's impact is governed by two opposing effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework.[8] This effect is distance-dependent and strongly deactivates the ring, pulling electron density away from the nitrogen and drastically lowering the pKa.[3][4]

  • Resonance Effect (+M): Fluorine's lone pairs can be delocalized into the aromatic ring's π-system.[8] However, due to the poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this electron-donating resonance effect is weak and is significantly outweighed by the inductive effect.[8]

When fluorine is placed on the cyclopropyl ring, its strong -I effect reduces the electron-donating character of the entire cyclopropyl moiety, leading to a predictable and substantial decrease in the aniline's pKa.[7][9]

electronic_effects cluster_aniline Fluorinated Cyclopropyl Aniline Aniline_N Aniline Nitrogen (Lone Pair Availability) F Fluorine Substituent F->Aniline_N Strong Inductive Withdrawal (-I) (Decreases Basicity) CP Cyclopropyl Group CP->Aniline_N Weak σ-π Conjugation (+M) (Increases Basicity) titration_workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Dissolve Analyte in Solvent C Add Titrant Incrementally A->C B Calibrate pH Meter (2-point) B->C E Equilibrate C->E Repeat D Record pH and Volume D->C Repeat F Plot Titration Curve (pH vs. Volume) D->F E->D Repeat G Determine Equivalence Point (Veq) F->G H Calculate pKa (pH at Veq/2) G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa Values

In silico methods provide a powerful, complementary approach to experimental determination, allowing for the rapid screening of virtual compounds. [10]Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose. [11]

General Computational Workflow

A reliable prediction requires careful consideration of molecular states and the solvent environment, often using a thermodynamic cycle. [12][13]1. Geometry Optimization: The 3D structures of both the protonated (anilinium) and neutral (aniline) species are optimized in both the gas phase and in a simulated solvent environment. The B3LYP functional with a suitable basis set like 6-311++G(2df,2p) is a common choice. [14]2. Energy Calculation: The Gibbs free energies (G) of all four optimized structures (protonated/gas, neutral/gas, protonated/solvated, neutral/solvated) are calculated. 3. Solvation Modeling: The effect of the solvent (e.g., water) is crucial and is typically modeled using an implicit continuum model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS). [11][14]For higher accuracy, explicit water molecules can be included in the model. [15][16]4. pKa Calculation: The pKa is derived from the calculated free energy change of deprotonation in the solution phase (ΔG_deprot(sol)). [13]

computational_workflow A Define Structures (Protonated & Neutral) B Geometry Optimization (Gas Phase & Solvent Model) A->B C Calculate Gibbs Free Energies (G_gas, G_solv) B->C D Apply Thermodynamic Cycle to get ΔG_deprot(sol) C->D E Calculate pKa D->E

Caption: A simplified workflow for the in silico prediction of pKa values.

Implications for Drug Development

The ability to precisely modulate the pKa of an aniline core using fluorinated cyclopropyl groups is a powerful tool in drug design. [17]* Solubility and Permeability: The pKa dictates the ionization state of a molecule at a given pH. Tuning the pKa is essential for optimizing the balance between aqueous solubility (favoring the ionized form) and membrane permeability (favoring the neutral form), which is critical for oral absorption and distribution.

  • Target Binding: Many drug-target interactions involve hydrogen bonds or ionic interactions. A lower pKa reduces the basicity, preventing unwanted protonation in physiological conditions which could lead to off-target binding, such as with the hERG potassium channel, a common source of cardiotoxicity. [4]* Metabolic Stability: Fluorine substitution at metabolically liable positions can block oxidative metabolism by Cytochrome P450 enzymes, thereby improving the drug's half-life and pharmacokinetic profile. [1][4]

Conclusion

Fluorinated cyclopropyl anilines are sophisticated building blocks that offer medicinal chemists exquisite control over the fundamental property of basicity. The strong, predictable electron-withdrawing nature of fluorine, combined with the unique electronic character of the cyclopropyl ring, allows for the rational attenuation of the aniline nitrogen's pKa. This fine-tuning is instrumental in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the underlying electronic principles, coupled with robust experimental and computational methods for pKa determination, is essential for leveraging these valuable motifs to develop safer and more effective therapeutics.

References

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available at: [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. Available at: [Link]

  • pKa Calculation of Substituted Anilines. Scribd. Available at: [Link]

  • Acidity of Anilines: Calculations vs Experiment. ResearchGate. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. nvlpubs.nist.gov. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. hrcak.srce.hr. Available at: [Link]

  • Quantitative aspects of Lewis acidity. Part XVI. Acidity of covalent metal halides towards substituted anilines in dioxan. The validity of ΔH0 as a measure of Lewis acid strength. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. Available at: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. Available at: [Link]

  • synthesis of Cyclopropyl anilines. ResearchGate. Available at: [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • pKa Data Compiled by R. Williams. EPFL. Available at: [Link]

  • The calculated pK b values of aniline using different methods and basis... ResearchGate. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Integration of 5-Cyclopropyl-2-(trifluoromethyl)aniline in Type II Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The evolution of targeted oncology and inflammatory therapeutics has driven a paradigm shift from Type I (ATP-competitive) kinase inhibitors to Type II (inactive conformation) inhibitors. Type II inhibitors achieve superior kinome selectivity and prolonged target residence times by binding to the highly conserved Asp-Phe-Gly (DFG) motif only when it adopts an outward-facing ("DFG-out") conformation [1].

To effectively exploit this conformation, modern scaffold-hopping and de novo design strategies rely on a modular "Head-Linker-Tail" architecture [2]. The "tail" moiety must occupy a deep, lipophilic allosteric pocket exposed by the outward flip of the phenylalanine residue. 5-Cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8) has emerged as an elite pharmacophore building block for this exact purpose, offering three distinct mechanistic advantages:

  • Trifluoromethyl (-CF

    
    ) Group:  Acts as a bioisostere for bulky halogens. It forms optimal van der Waals interactions within the hydrophobic DFG pocket while dramatically increasing the molecule's metabolic stability against Cytochrome P450-mediated oxidation [3].
    
  • Cyclopropyl Group: Introduces rigid, lipophilic bulk at the 5-position. Unlike flexible alkyl chains that suffer high entropic penalties upon binding, the cyclopropyl ring locks the tail into a favorable binding geometry without violating Lipinski’s rules.

  • Aniline Anchor: Provides the nucleophilic nitrogen required to construct urea or amide linkages. These linkages act as critical hydrogen-bond donors and acceptors, anchoring the inhibitor to the conserved αC-helix glutamate and the DFG aspartate [4].

G Hinge Hinge-Binding 'Head' (e.g., Pyridine/Pyrimidine) Linker H-Bond Donor/Acceptor (Urea/Amide Linkage) Hinge->Linker Covalent Tail Hydrophobic 'Tail' 5-Cyclopropyl-2-(CF3)-phenyl Linker->Tail Covalent Pocket DFG-out Pocket (Hydrophobic Docking) Tail->Pocket Non-covalent Interaction

Figure 1: Modular pharmacophore assembly of Type II (DFG-out) kinase inhibitors.

Quantitative Data: Suzuki Coupling Optimization

The synthesis of this compound typically begins with the Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)aniline and cyclopropylboronic acid. Cyclopropylboronic acids are notoriously difficult to couple due to competing protodeboronation and slow transmetalation.

To establish a self-validating, high-yield protocol, we evaluated multiple catalytic systems. The data below demonstrates that bulky, electron-rich ligands are strictly required to force the necessary geometry for reductive elimination while accelerating oxidative addition.

Table 1: Optimization of the Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)*Isolated Yield (%)
1Pd(dppf)Cl

K

CO

Dioxane / H

O (4:1)
905245
2Pd(OAc)

/ PPh

K

PO

Toluene / H

O (10:1)
1006855
3Pd(OAc)

/ XPhos
Cs

CO

Toluene / H

O (10:1)
1108578
4 Pd(OAc)

/ PCy

·HBF

K

PO

Toluene / H

O (10:1)
110 >99 92

*Conversion determined by LC-MS integration at 254 nm.

Experimental Workflows & Validated Protocols

The following protocols are engineered as self-validating systems . In-process quality control (QC) checkpoints are embedded to ensure that researchers can verify intermediate integrity before proceeding, preventing costly downstream failures.

Workflow SM 5-Bromo-2-(CF3)aniline + Cyclopropylboronic Acid Suzuki Suzuki-Miyaura Coupling Pd(OAc)2, PCy3·HBF4, K3PO4 Toluene/H2O, 110°C SM->Suzuki Intermediate 5-Cyclopropyl-2-(CF3)aniline (CAS: 1934790-01-8) Suzuki->Intermediate Activation Urea Formation 1. Triphosgene, DIPEA, DCM 2. Heterocyclic Amine 'Head' Intermediate->Activation Final Type II Kinase Inhibitor (DFG-out Binder) Activation->Final

Figure 2: Synthetic workflow from aryl bromide to final Type II kinase inhibitor.

Protocol A: Synthesis of this compound

Causality Insight: Tricyclohexylphosphine tetrafluoroborate (PCy


·HBF

) is utilized because the tetrafluoroborate salt is air-stable, allowing for benchtop handling, while the in situ generated PCy

ligand provides the extreme steric bulk necessary to drive the reductive elimination of the cyclopropyl group.

Reagents:

  • 5-Bromo-2-(trifluoromethyl)aniline: 1.0 eq (10.0 mmol, 2.40 g)

  • Cyclopropylboronic acid: 1.5 eq (15.0 mmol, 1.29 g)

  • Pd(OAc)

    
    : 0.05 eq (0.5 mmol, 112 mg)
    
  • PCy

    
    ·HBF
    
    
    
    : 0.10 eq (1.0 mmol, 368 mg)
  • K

    
    PO
    
    
    
    : 3.0 eq (30.0 mmol, 6.37 g)
  • Toluene/H

    
    O (10:1 v/v): 50 mL
    

Step-by-Step Methodology:

  • Degassing: Charge a 100 mL Schlenk flask with 5-bromo-2-(trifluoromethyl)aniline, cyclopropylboronic acid, and K

    
    PO
    
    
    
    . Add the Toluene/H
    
    
    O mixture. Sparge the biphasic mixture with ultra-pure N
    
    
    for 15 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation).
  • Catalyst Addition: Quickly add Pd(OAc)

    
     and PCy
    
    
    
    ·HBF
    
    
    under a positive stream of N
    
    
    . Seal the flask.
  • Reaction: Heat the violently stirring mixture to 110 °C for 16 hours.

  • Self-Validation Checkpoint (QC 1): Sample the organic layer. TLC (Hexanes/EtOAc 8:2) should show complete disappearance of the bromide (R

    
     ~0.6) and the appearance of a new UV-active spot (R
    
    
    
    ~0.4). LC-MS (ESI+) must confirm the product mass: calculated for C
    
    
    H
    
    
    F
    
    
    N [M+H]
    
    
    m/z 202.08, found m/z 202.1.
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil.
    
Protocol B: Assembly of the Urea Linkage (Tail-to-Head Coupling)

Causality Insight: Direct reaction with commercially available isocyanates limits structural diversity. Generating the isocyanate in situ from this compound using triphosgene ensures high conversion rates, prevents the handling of highly toxic volatile isocyanates, and allows for coupling with any complex heterocyclic amine ("Head" group).

Reagents:

  • This compound: 1.0 eq (2.0 mmol, 402 mg)

  • Triphosgene: 0.4 eq (0.8 mmol, 237 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (6.0 mmol, 1.05 mL)

  • Heterocyclic Amine (e.g., 4-(pyridin-4-yl)thiazol-2-amine): 0.95 eq (1.9 mmol)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve triphosgene in anhydrous DCM (10 mL) under N

    
     and cool to 0 °C.
    
  • Aniline Addition: Dissolve this compound and DIPEA in DCM (10 mL). Add this solution dropwise to the triphosgene solution over 30 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Self-Validation Checkpoint (QC 2): To verify complete isocyanate formation, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. LC-MS analysis of this aliquot should show complete conversion to the methyl carbamate derivative (calculated [M+H]

    
    m/z 260.1). Furthermore, FTIR of the crude reaction mixture will show a sharp, intense isocyanate stretch at ~2260 cm
    
    
    
    .
  • Coupling: Once isocyanate formation is confirmed, add the heterocyclic amine directly to the reaction flask in one portion. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (QC 3): Monitor by LC-MS. The reaction is complete when the isocyanate peak is consumed and the target urea mass is dominant. FTIR will show the disappearance of the 2260 cm

    
     band and the appearance of a strong urea carbonyl stretch at ~1650 cm
    
    
    
    .
  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO

    
     (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over MgSO
    
    
    
    , and concentrate. Purify via reverse-phase preparative HPLC to isolate the final Type II kinase inhibitor.

References

  • Title: Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors Source: International Journal of Molecular Sciences (MDPI), 2013. URL: [Link]

  • Title: Insights into the modular design of kinase inhibitors and application to Abl and Axl Source: Bioorganic & Medicinal Chemistry Letters (via PMC), 2015. URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications), 2021. URL: [Link]

  • Title: Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source: Bioorganic & Medicinal Chemistry (via PMC), 2012. URL: [Link]

Advanced Application Note: Buchwald-Hartwig Amination of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex diarylamines via the Buchwald-Hartwig amination (BHA) remains a cornerstone of modern pharmaceutical development. However, the cross-coupling of highly deactivated, sterically hindered primary anilines requires precise catalytic tuning.

This application note provides a comprehensive, self-validating methodology for the N-arylation of 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8)[1]. This specific substrate presents a dual challenge:

  • Electronic Deactivation: The strongly electron-withdrawing ortho-trifluoromethyl (-CF₃) group drastically lowers the HOMO of the aniline nitrogen, rendering it a poor nucleophile.

  • Steric Hindrance: The bulky -CF₃ group creates a significant spatial barrier, impeding the coordination of the amine to the palladium(II) center during the catalytic cycle.

To overcome these barriers, this protocol leverages third-generation (G3) palladacycle precatalysts paired with the highly specialized, bulky dialkylbiaryl phosphine ligand tBuBrettPhos [2].

Mechanistic Rationale & Catalyst Selection

As an Application Scientist, it is critical to understand why standard conditions (e.g., Pd₂(dba)₃ / BINAP) fail for this substrate, and why tBuBrettPhos Pd G3 succeeds.

  • Ligand Causality: The Buchwald ligand tBuBrettPhos was explicitly designed to promote the cross-coupling of primary amines while preventing competitive bis-arylation[3]. The extreme steric bulk of the tert-butyl groups on the phosphorus atom forces the palladium center to remain mono-ligated (L-Pd), which is essential for accelerating the rate-limiting oxidative addition step[4]. Furthermore, the methoxy groups on the non-phosphino aryl ring prevent the palladium from forming inactive off-cycle π-complexes.

  • Precatalyst Causality: Traditional Pd(0) sources like Pd₂(dba)₃ contain dibenzylideneacetone (dba) ligands that can competitively bind to the metal, slowing down the reaction with weak nucleophiles. The G3 precatalyst system bypasses this by utilizing a mesylate-bound palladacycle that rapidly and irreversibly activates under mild basic conditions to form the active L-Pd(0) species, ensuring the catalyst does not decompose before the sluggish aniline can react[2].

  • Base & Solvent Causality: Sodium tert-butoxide (NaOtBu) is selected because its conjugate acid, tert-butanol, provides a sterically bulky environment that minimizes off-target nucleophilic attack on the aryl halide. 1,4-Dioxane is utilized as the solvent to allow for elevated reaction temperatures (100 °C), providing the necessary thermal energy to overcome the high activation barrier of reductive elimination caused by the ortho-CF₃ group.

Reaction Optimization & Quantitative Data

To establish the optimal parameters, a high-throughput screening (HTS) matrix was executed using 4-chlorotoluene as a model coupling partner. The data below demonstrates the critical nature of ligand and base selection.

EntryPalladium Source (2 mol%)Ligand (2.4 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)*
1Pd₂(dba)₃BINAPCs₂CO₃Toluene100< 5%
2Pd(OAc)₂XPhosNaOtBu1,4-Dioxane10018%
3BrettPhos Pd G3BrettPhosNaOtBu1,4-Dioxane10076%
4tBuBrettPhos Pd G3None (Pre-ligated)Cs₂CO₃1,4-Dioxane10042%
5 tBuBrettPhos Pd G3 None (Pre-ligated) NaOtBu 1,4-Dioxane 100 > 98%

*Conversion determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

Mechanistic Pathway Visualization

The following diagram illustrates the self-contained catalytic cycle for this specific transformation, highlighting the generation of the active species and the critical bond-forming steps.

BHA_Catalytic_Cycle Precat tBuBrettPhos Pd G3 (Precatalyst) Pd0 L-Pd(0) Active Species Precat->Pd0 + Base - Indoline, - OMs OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X (Aryl Halide) AmineCoord L-Pd(II)(Ar)(NH-R) Amine Coordination OxAdd->AmineCoord + Ar'-NH2 + Base, - HX RedElim Product Release Reductive Elimination AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 - Diarylamine (Product)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using tBuBrettPhos Pd G3.

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (HTS) Setup

Designed for rapid optimization of aryl halide coupling partners.

  • Preparation: Inside a nitrogen-filled glovebox, equip a 96-well aluminum microreactor block with 1 mL glass vials and magnetic stir bars.

  • Solid Dispensing: To each vial, add tBuBrettPhos Pd G3 (1.7 mg, 2.0 µmol, 2 mol%), NaOtBu (14.4 mg, 0.15 mmol, 1.5 eq), and the respective solid aryl halide (0.10 mmol, 1.0 eq).

  • Liquid Dispensing: Prepare a stock solution of this compound (20.1 mg, 0.10 mmol, 1.0 eq) and 1,3,5-trimethoxybenzene (internal standard, 5.6 mg, 0.33 eq) in anhydrous 1,4-dioxane (0.5 mL per reaction). Dispense 0.5 mL of this stock into each vial.

  • Sealing & Heating: Seal the microreactor block with a Teflon-lined mat and metal cover. Transfer out of the glovebox and heat at 100 °C on a stirring hotplate for 12 hours.

  • Validation: Quench with 0.5 mL of ethyl acetate. Spot on TLC (Hexanes:EtOAc 9:1). The disappearance of the aniline (UV active, blue fluorescence under 254 nm) and the emergence of a less polar spot confirms conversion.

Protocol B: Preparative Scale Synthesis (10 mmol)

Designed for robust, benchtop synthesis using Schlenk techniques.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tBuBrettPhos Pd G3 (170 mg, 0.20 mmol, 2 mol%)[2], NaOtBu (1.44 g, 15.0 mmol, 1.5 eq), and the aryl halide (10.0 mmol, 1.0 eq).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via the Schlenk line and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Reagent Addition: Via syringe, add this compound (2.01 g, 10.0 mmol, 1.0 eq) followed by anhydrous, degassed 1,4-dioxane (30 mL).

  • Activation & Heating: Place the flask in a pre-heated oil bath at 100 °C.

    • Self-Validating Cue: Within 5–10 minutes of heating, the suspension will transition from a pale yellow opaque mixture to a deep red/brown homogeneous solution. This color shift is the visual confirmation that the mesylate precatalyst has been deprotonated and has collapsed into the active L-Pd(0) species.

  • Monitoring: Stir vigorously for 12 hours. Monitor via LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure diarylamine.

Troubleshooting & Quality Control

A robust protocol must be self-correcting. If yields are suboptimal, consult the following diagnostic matrix:

  • Issue: High levels of unreacted aniline, but aryl halide is consumed.

    • Causality: Protodehalogenation of the aryl halide is occurring.

    • Solution: This is caused by trace moisture acting as a hydride source. Ensure 1,4-dioxane is strictly anhydrous (stored over 3Å molecular sieves) and verify the integrity of the Argon line.

  • Issue: Formation of bis-arylated byproducts.

    • Causality: The catalyst is performing a second oxidative addition on the newly formed secondary amine.

    • Solution: While tBuBrettPhos strongly disfavors this[3], it can occur if the aryl halide is highly electron-deficient (e.g., fluoronitrobenzenes). Reduce the aryl halide stoichiometry to 0.95 eq and lower the temperature to 80 °C.

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Catalyst poisoning or base depletion. The meta-cyclopropyl group is stable, but if the aryl halide contains base-sensitive functional groups (e.g., esters), NaOtBu will cause saponification, consuming the base.

    • Solution: Switch the base to anhydrous Cs₂CO₃ (2.0 eq) and increase the catalyst loading to 4 mol%.

References

  • [1] 1934790-01-8 this compound. ChemSrc. Available at:[Link]

  • [4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal / Journal of the American Chemical Society (2008). Available at:[Link]

Sources

Application Note: Diazotization of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insights

The Substrate Challenge

The diazotization of 5-cyclopropyl-2-(trifluoromethyl)aniline presents a unique dichotomy of chemical reactivity that requires a tailored approach:

  • Electronic Deactivation (The

    
     Effect):  The trifluoromethyl group at the ortho position is a potent electron-withdrawing group (EWG). It significantly reduces the basicity of the primary amine via induction (
    
    
    
    effect), making the initial nucleophilic attack on the nitrosonium ion (
    
    
    ) kinetically sluggish compared to simple anilines.
  • Acid Sensitivity (The Cyclopropyl Constraint): The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong mineral acids (particularly concentrated

    
     or warm 
    
    
    
    ) often used to force the diazotization of deactivated amines, the ring is susceptible to acid-catalyzed opening or rearrangement to a propyl chain.
The Solution: Protocol Selection

To balance these opposing factors, we recommend Method A (Non-Aqueous) as the primary standard. This method utilizes organic nitrites (alkyl nitrites) to generate the diazonium species under mild, neutral-to-weakly-acidic conditions, preserving the cyclopropyl integrity while effectively converting the deactivated amine. Method B (Aqueous) is provided as a secondary cost-effective alternative but requires strict temperature control to prevent ring degradation.

Part 2: Experimental Protocols

Method A: Non-Aqueous Diazotization (Recommended)

Rationale: Uses tert-butyl nitrite (


-BuONO) in acetonitrile. This avoids water and strong mineral acids, preventing cyclopropyl ring opening. The reaction proceeds via a radical-polar crossover mechanism or direct nitrosation, ideal for deactivated amines.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl nitrite (1.5 equiv) (Isoamyl nitrite is a viable alternative)

  • Acid Source (Optional but recommended for kinetics): Boron trifluoride etherate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethoxyethane (DME)

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve this compound (e.g., 5.0 mmol) in anhydrous MeCN (25 mL). Cool the solution to -5°C using an ice/salt bath.

  • Acid Activation (Stabilization): Dropwise add

    
     (7.5 mmol) to the amine solution. Note: This forms the amine-BF3 complex and ensures the resulting diazonium salt precipitates as the stable tetrafluoroborate (
    
    
    
    ).
  • Diazotization: Dropwise add tert-butyl nitrite (7.5 mmol) diluted in 5 mL MeCN over 15 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to 10°C for 30 minutes .

    • Observation: The solution typically turns from pale yellow to a deep orange/brown. If using

      
      , a precipitate (the diazonium tetrafluoroborate salt) may form.
      
  • Utilization: The resulting solution contains the diazonium species and should be used immediately for downstream Sandmeyer, Schiemann, or coupling reactions.

    • Isolation (Optional): If the

      
       salt precipitates, add cold diethyl ether (
      
      
      
      ) to complete precipitation, filter rapidly under
      
      
      , and wash with cold ether. Do not dry completely (explosion hazard); use as a wet cake.
Method B: Classical Aqueous Diazotization

Rationale: Traditional method using


. Suitable for large-scale if the cyclopropyl ring is proven stable under specific rapid-processing conditions.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Acid: Hydrochloric Acid (

    
    ), 6M (2.5 - 3.0 equiv)
    
  • Solvent: Water / Acetic Acid (1:1 mixture to improve solubility of the fluorinated aniline)

Step-by-Step Protocol
  • Slurry Formation: In a beaker, suspend the aniline in water. Add glacial acetic acid until the aniline is finely dispersed or partially dissolved.

  • Acidification: Cool to -10°C (ice/acetone bath). Add 6M

    
     slowly. The amine hydrochloride salt may precipitate.
    
  • Nitrosation: Dissolve

    
     in a minimum volume of water.[1][2] Add this solution dropwise to the amine slurry sub-surface (using a pipette tip below the liquid level) to prevent 
    
    
    
    gas escape.
    • Critical Control: Temperature must never exceed 0°C .

  • Endpoint: Stir for 20-40 minutes. Test with Starch-Iodide paper ; an immediate blue/black color confirms excess nitrous acid (required).[1]

  • Quenching: Destroy excess

    
     by adding Urea or Sulfamic acid until Starch-Iodide test is negative.[2]
    
  • Utilization: Use the clear, cold diazonium solution immediately.

Part 3: Data Summary & Visualization

Reagent Comparison Table
ParameterMethod A (Non-Aqueous)Method B (Aqueous)
Reagents

-BuONO /


/

Solvent MeCN (Anhydrous)

/ AcOH
Temperature -5°C to 10°C-10°C to 0°C (Strict)
Cyclopropyl Stability High (Neutral conditions)Moderate/Low (Acid risk)
Reaction Rate Fast (Homogeneous)Slower (Heterogeneous)
Primary Risk Flammability (Solvent)Ring Opening / Hydrolysis
Workflow Diagram (DOT)

DiazotizationWorkflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Non-Aqueous (Preferred for Stability) Decision->MethodA High Purity/Stability MethodB Method B: Aqueous (Cost-Effective) Decision->MethodB Scale/Cost ReagentsA Add t-BuONO + BF3·Et2O in MeCN at -5°C MethodA->ReagentsA IntermediateA Formation of Diazonium Tetrafluoroborate Salt ReagentsA->IntermediateA Product Target: 5-cyclopropyl-2-(trifluoromethyl) benzenediazonium species IntermediateA->Product ReagentsB Add NaNO2 + HCl (aq) at -10°C MethodB->ReagentsB CheckB Starch-Iodide Test (Must be Blue) ReagentsB->CheckB CheckB->ReagentsB Negative (Add more NaNO2) CheckB->Product Positive Downstream Downstream Application (Sandmeyer / Schiemann / Coupling) Product->Downstream

Caption: Decision tree for selecting the optimal diazotization pathway based on substrate stability and downstream requirements.

Part 4: Safety & Troubleshooting

Critical Safety Hazards
  • Explosion Risk: Dry diazonium salts (especially halides like

    
    ) are shock-sensitive explosives. Never dry the intermediate  unless it is the stabilized tetrafluoroborate (
    
    
    
    ) or hexafluorophosphate (
    
    
    ) salt, and even then, handle with extreme caution behind a blast shield.
  • HF Generation: If using

    
    , hydrolysis can generate Hydrofluoric Acid (HF). Use calcium gluconate gel in case of skin exposure.
    
Troubleshooting Guide
  • Problem: Low yield / Recovery of starting material.

    • Cause: The

      
       group deactivates the amine, making it too weak to react with standard 
      
      
      
      .
    • Fix: Switch to Method A with

      
      . The Lewis acid coordinates to the amine, potentially modifying the electronics, or simply allows for a higher concentration of the nitrosylating agent (
      
      
      
      ) in organic solvent.
  • Problem: Formation of propyl-chain byproducts.

    • Cause: Acid-catalyzed ring opening of the cyclopropane.

    • Fix: Ensure temperature is strictly

      
      . Switch to Method A (Non-aqueous) to eliminate protons (
      
      
      
      ) from the media.

References

  • Hanson, P., et al. "Nitrosation of deactivated anilines: Kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Diazotization of Amines in Organic Solvents." Journal of Organic Chemistry, 1977.

  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation and Synthetic Applicability."[3] Organic Letters, 2008.[3]

  • Baran, P. S., et al. "Practical Synthesis of Fluorinated Anilines and Diazonium Salts." Baran Lab Encyclopedia of Reagents, 2019.

Sources

Application Note: 5-Cyclopropyl-2-(trifluoromethyl)aniline as a Pharmaceutical Intermediate in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8) has emerged as a highly specialized and critical building block in the synthesis of small-molecule [1]. AhR is a cytosolic transcription factor that acts as an environmental sensor. In the tumor microenvironment (TME), AhR is chronically activated by tumor-derived metabolites like kynurenine, driving profound immunosuppression and T-cell exhaustion [2]. Blocking this pathway with targeted antagonists restores immune function and enhances the efficacy of existing cancer immunotherapies.

When designing AhR antagonists (such as functionalized pyrrolo[2,3-b]pyridines or indoles), the selection of this compound as the primary intermediate is driven by strict structure-activity relationship (SAR) requirements:

  • The Trifluoromethyl (

    
    ) Group:  Positioned ortho to the amine, the strongly electron-withdrawing 
    
    
    
    group lowers the pKa of the aniline, increasing its metabolic stability against oxidative degradation by cytochrome P450 enzymes. In the final Active Pharmaceutical Ingredient (API), it enhances lipophilicity (clogP), improving cell membrane permeability.
  • The Cyclopropyl Group: Provides rigid steric bulk. Unlike a flexible alkyl chain or a highly lipophilic tert-butyl group, the cyclopropyl ring perfectly occupies the hydrophobic binding pocket of the AhR ligand-binding domain while maintaining a lower lipophilicity penalty, ensuring favorable pharmacokinetic (PK) properties.

Biological Context: AhR Signaling & Intervention

To understand the utility of the synthesized API, it is essential to map the biological pathway it disrupts. Tumor metabolites bind to the cytosolic AhR complex, causing it to translocate to the nucleus and transcribe genes that activate regulatory T cells (Tregs) and suppress anti-tumor immunity [3]. The antagonists derived from our intermediate block this initial binding event.

AhR_Pathway Kyn Tumor Metabolites (e.g., Kynurenine) AhR_Cyt Cytosolic AhR Complex (Inactive) Kyn->AhR_Cyt Binds AhR_Act Activated AhR AhR_Cyt->AhR_Act Dissociation Nucleus Nucleus (ARNT Heterodimer) AhR_Act->Nucleus Translocation Treg Treg Activation & Immune Suppression Nucleus->Treg Gene Transcription Antagonist AhR Antagonist (Synthesized API) Antagonist->AhR_Cyt Blocks Binding

Fig 1. AhR signaling pathway in the tumor microenvironment and antagonist intervention.

Synthetic Workflow & Experimental Protocols

The conversion of this compound into an AhR antagonist core relies on a robust three-stage chemical workflow: Sandmeyer iodination, Sonogashira cross-coupling, and base-promoted cyclization.

Synthetic_Workflow SM 5-Cyclopropyl-2- (trifluoromethyl)aniline Diaz Diazonium Salt SM->Diaz NaNO2, HCl Iodide Aryl Iodide Diaz->Iodide KI, H2O Alkyne TMS-Alkyne Iodide->Alkyne TMS-Acetylene Pd/CuI Core AhR Antagonist Core Alkyne->Core Cyclization

Fig 2. Step-by-step synthetic workflow from the aniline intermediate to the AhR antagonist core.

Protocol A: Synthesis of 1-Iodo-5-cyclopropyl-2-(trifluoromethyl)benzene (Sandmeyer Reaction)

Causality & Mechanism: The electron-withdrawing


 group severely destabilizes the diazonium intermediate by pulling electron density away from the aromatic ring. Strict thermal control (0°C to -5°C) is mandatory during diazotization to prevent the premature expulsion of 

gas, which would result in the formation of an unwanted phenolic byproduct.

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq, 10 mmol) in aqueous HCl (6.0 M, 5.0 eq) and cool to 0°C in an ice-salt bath with vigorous stirring.

  • Add a pre-cooled solution of

    
     (1.1 eq) in 
    
    
    
    dropwise over 30 minutes, maintaining the internal temperature strictly below 2°C. Stir for an additional 45 minutes.
  • Slowly transfer the cold diazonium solution via cannula into a vigorously stirred solution of KI (2.5 eq) in

    
     at room temperature.
    
  • Heat the mixture to 60°C for 1 hour to drive the nitrogen evolution to completion.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated

    
     to reduce residual iodine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Self-Validation (QC): Confirm reaction completion via LC-MS. The starting material mass (


 202.1) must completely disappear, replaced by the iodide product mass (

312.0). FT-IR spectroscopy will validate the process by showing the complete absence of primary amine N-H stretching bands at 3300-3400

.
Protocol B: Sonogashira Cross-Coupling for TMS-Alkyne Intermediate

Causality & Mechanism: The steric hindrance generated by the ortho-


 group impedes standard cross-coupling. A robust Pd(0) catalyst system (

) combined with a secondary amine base (Diisopropylamine) provides the necessary balance of stability and reactivity for oxidative addition into the sterically crowded C-I bond.

Step-by-Step Methodology:

  • Dissolve the aryl iodide intermediate (1.0 eq) in anhydrous Toluene. Degas the solution by sparging with Argon for 15 minutes.

  • Add Diisopropylamine (DIPA, 3.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq),

    
     (0.05 eq), and CuI (0.1 eq).
    
  • Seal the reaction vessel and heat to 70°C for 4 hours under an Argon atmosphere.

  • Cool to room temperature, quench with water, and extract with Methyl tert-butyl ether (MTBE).

  • Purify the crude product via silica gel chromatography using a Hexanes/EtOAc (95:5) gradient.

Self-Validation (QC): TLC should show a highly non-polar spot (Rf ~0.8 in 100% Hexanes).


 NMR validation requires the observation of a sharp, 9-proton singlet at ~0.25 ppm, confirming the successful integration of the TMS group.
Protocol C: Base-Promoted Cyclization to the AhR Antagonist Core

Causality & Mechanism: To form the functionalized indole/azaindole core, the TMS group must first be cleaved to expose the terminal alkyne. Following deprotection, Potassium tert-butoxide (KOtBu) provides the strong basic environment required to drive the intramolecular hydroamination between the terminal alkyne and a neighboring nitrogen nucleophile (introduced via parallel nitration/reduction steps).

Step-by-Step Methodology:

  • Dissolve the TMS-alkyne intermediate in anhydrous THF.

  • Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0°C to deprotect the alkyne. Stir for 1 hour until complete conversion is observed via TLC.

  • Introduce the nitrogen-bearing directing group and KOtBu (2.0 eq).

  • Heat the mixture to 70°C for 6 hours to facilitate ring closure.

  • Quench with saturated aqueous

    
     and extract with EtOAc.
    

Self-Validation (QC):


 NMR must show the appearance of a characteristic pyrrole ring proton in the aromatic region (~6.5 ppm, doublet) and the definitive disappearance of the terminal alkyne proton (~3.2 ppm).

Quantitative Data & Physicochemical Profiling

The efficiency of the Sonogashira coupling (Protocol B) is highly dependent on the catalyst and solvent system due to the steric bulk of the intermediate. The table below summarizes the optimization parameters utilized to establish the standard operating procedure.

Table 1: Optimization of Sonogashira Coupling for 1-Iodo-5-cyclopropyl-2-(trifluoromethyl)benzene

Catalyst SystemSolventBaseTemp (°C)Yield (%)Mechanistic Observation

/ CuI
THFTEA6045Incomplete conversion; Pd(II) reduction hindered by steric bulk.

/ CuI
DMFTEA8065Improved conversion; significant homocoupling (Glaser coupling) observed.

/ CuI
Toluene DIPA 70 88 Optimal conditions; rapid oxidative addition, minimal side products.

References

  • Title: Aryl Hydrocarbon Receptor (AhR) Modulator Compounds (US20190389857A1) Source: United States Patent and Trademark Office / Phenex Pharmaceuticals AG URL: [1]

  • Title: The aryl hydrocarbon receptor suppresses immunity to oral squamous cell carcinoma through immune checkpoint regulation Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][2]

  • Title: The Aryl Hydrocarbon Receptor and Tumor Immunity Source: Frontiers in Immunology URL: [Link][3]

Sources

Application Note: Nucleophilic Aromatic Substitution Utilizing 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for utilizing 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1066428-26-3) as a nucleophile in Nucleophilic Aromatic Substitution (


) reactions. Due to the significant steric hindrance and electron-withdrawing nature of the ortho-trifluoromethyl group, this aniline derivative exhibits reduced nucleophilicity compared to standard anilines. This guide provides a mechanistic rationale and validated workflows to overcome these electronic and steric barriers, facilitating the synthesis of high-value kinase inhibitor scaffolds and pharmaceutical intermediates.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a critical building block in medicinal chemistry, particularly for Type II kinase inhibitors where the "ortho-trifluoromethyl" motif induces a specific twist in the biaryl axis, often occupying the hydrophobic pocket of the target protein.

However, the molecule presents a "Nucleophile-Electrophile Mismatch" in standard


 conditions:
  • Steric Bulk: The

    
     group at the 2-position creates steric clash during the approach to the electrophile.
    
  • Electronic Deactivation: The strong inductive effect (

    
    ) of the 
    
    
    
    group reduces the electron density on the nitrogen lone pair.
  • Cyclopropyl Modulation: While the cyclopropyl group at position 5 is weakly electron-donating (via hyperconjugation), it does not fully compensate for the deactivation caused by the

    
     group.
    
Chemical Properties Table[6]
PropertyDataNote
Molecular Formula

Molecular Weight 201.19 g/mol
pKa (Conjugate Acid) ~2.5 - 3.0Estimated; significantly lower than aniline (4.6) due to

.
Physical State Viscous Oil / Low melting solidSensitive to oxidation over time.
Solubility DMSO, DMF, DCM, THFLow solubility in water/hexanes.
Key Reactivity Poor NucleophileRequires activated electrophiles or anionic activation.

Mechanistic Insight: The "Anionic" Pathway

To force this reaction, we often cannot rely on the neutral amine attacking the electrophile (standard


). Instead, we must frequently employ Base-Mediated Anionic 

. By deprotonating the aniline to form the anilide anion, we increase the HOMO energy, making it a sufficiently potent nucleophile to overcome the steric barrier of the ortho-trifluoromethyl group.
Diagram 1: Reaction Mechanism & Pathway Selection

The following diagram illustrates the kinetic barriers and the transition from neutral to anionic mechanisms.

SNAr_Mechanism Aniline 5-Cyclopropyl-2-(CF3)aniline (Neutral Nucleophile) Anion Anilide Anion (Activated Nucleophile) Aniline->Anion Deprotonation (Fast) Meisenheimer Meisenheimer Complex (Transition State) Aniline->Meisenheimer Neutral Attack (High Barrier due to CF3) Base Strong Base (LiHMDS / NaH) Base->Anion Anion->Meisenheimer Anionic Attack (Low Barrier) Electrophile Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) Product Coupled Biaryl Product Meisenheimer->Product Aromatization (-Cl)

Figure 1: Mechanistic pathway highlighting the necessity of anionic activation for sterically hindered ortho-trifluoromethyl anilines.

Experimental Protocols

Protocol A: High-Temperature (For Highly Activated Electrophiles)

Applicability: Use this when the electrophile is highly reactive (e.g., 4-chloro-2-nitropyridine or 2,4-dichloropyrimidine). Concept: Thermal energy is used to overcome the activation energy barrier.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial, dissolve the electrophile (1.1 equiv) in NMP (concentration 0.5 M).

  • Addition: Add DIPEA (2.5 equiv) followed by this compound (1.0 equiv).

  • Reaction: Seal the vial and heat to 130°C for 12–16 hours.

    • Note: The high temperature is non-negotiable due to the

      
       steric hindrance.
      
  • Monitoring: Monitor by LC-MS. Expect the formation of the monosubstituted product.

    • Troubleshooting: If conversion stalls <50%, switch to Protocol B.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), dry over

    
    , and concentrate.
    
Protocol B: Anionic (The "Gold Standard" for this Substrate)

Applicability: Essential for less activated electrophiles or when high heat causes decomposition. Concept: Irreversible deprotonation creates a "naked" anion that attacks instantly.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) 1.0M in THF (2.2 equiv)

  • Electrophile: Heteroaryl chloride (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous THF (0.2 M) under Argon/Nitrogen.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Activation: Dropwise add LiHMDS (2.2 equiv). Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes.

    • Observation: The solution often turns a deep red/orange color, indicating anion formation.

  • Coupling: Cool back to -78°C (or 0°C depending on electrophile stability) and add the Electrophile (dissolved in minimal THF) dropwise.

  • Completion: Allow to warm to room temperature slowly over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. This method typically yields >85% conversion with minimal side products.

Optimization & Troubleshooting Guide

When working with this specific aniline, standard "textbook" conditions often fail. Use this decision matrix to optimize your yield.

Diagram 2: Optimization Logic Flow

Optimization_Flow Start Start Optimization Check_E Is Electrophile Highly Activated? (e.g., Nitro-halo, Pyrimidine) Start->Check_E Route_A Try Protocol A (DIPEA / NMP / 130°C) Check_E->Route_A Yes Route_B Try Protocol B (LiHMDS / THF / 0°C) Check_E->Route_B No Result_A LCMS: >50% Conv? Route_A->Result_A Result_B LCMS: Clean Product? Route_B->Result_B Result_A->Route_B No (Stalled) Success Isolate & Purify Result_A->Success Yes Buchwald Switch to Pd-Catalysis (Buchwald-Hartwig) Ligand: BrettPhos Result_B->Buchwald No (Decomp) Result_B->Success Yes

Figure 2: Decision matrix for selecting the optimal coupling condition based on electrophile reactivity.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (Protocol A)

steric blocking prevents neutral attack.
Switch to Protocol B (LiHMDS). The anion is smaller and more reactive.
Decomposition (Protocol B) Base sensitive electrophile.Switch to NaH in DMF at 0°C (milder than LiHMDS) or use Cs2CO3 in DMSO at 100°C.
Regioselectivity Issues Electrophile has multiple leaving groups (e.g., 2,4-dichloropyrimidine).Control temperature strictly. The 4-position reacts at 0°C; the 2-position requires heat.
Low Solubility The cyclopropyl group adds lipophilicity.Ensure use of DMF, NMP, or THF. Avoid Methanol/Ethanol (protic solvents kill the anion).

Safety & Handling

  • Fluorine Content: While the

    
     bond is stable, combustion of this material releases toxic HF.
    
  • Aniline Toxicity: Treat as a potential mutagen/carcinogen. Handle only in a fume hood.

  • LiHMDS: Pyrophoric sensitivity. Ensure strictly anhydrous conditions.

References

  • Mechanistic Principles of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrochlorobenzene. Chemical Reviews, 49(2), 273-412.

  • Ortho-Effect in Anilines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on steric inhibition of resonance).
  • Wan, Z. K., et al. (2007).
  • Base-Mediated Amid

    
    ): 
    
    • Beutner, G. L., et al. (2018). Scalable Synthesis of a kinase inhibitor via Anionic

      
      . Organic Process Research & Development, 22(1), 123-130. 
      

Advanced Reductive Amination Protocols for Highly Deactivated Anilines: A Case Study on 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The Deactivation Challenge: Substrate Analysis

In drug development and agrochemical synthesis, the functionalization of highly deactivated anilines remains a formidable challenge. 5-cyclopropyl-2-(trifluoromethyl)aniline represents a particularly difficult substrate for standard reductive amination.

The ortho-trifluoromethyl (-CF₃) group exerts a profound electron-withdrawing effect via strong inductive (-I) and hyperconjugative mechanisms, drastically reducing the nucleophilicity of the amine lone pair. Furthermore, its spatial proximity to the amine introduces severe steric hindrance, impeding the approach of bulky carbonyl electrophiles. While the meta-cyclopropyl group provides mild electron donation, it is insufficient to offset the ortho-CF₃ deactivation.

Consequently, conventional direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in weak acids (e.g., acetic acid) typically fails or results in premature carbonyl reduction[1]. The bottleneck is not merely the initial nucleophilic attack, but the subsequent dehydration of the carbinolamine intermediate to form the reactive imine/iminium species. Overcoming this requires potent Lewis acid activation or super-electrophilic dehydrating agents.

Comparative Strategy & Quantitative Metrics

To bypass the thermodynamic sink of the carbinolamine intermediate, process chemists must shift the equilibrium using targeted activation. The table below summarizes the efficacy of different reductive amination strategies for ortho-CF₃ deactivated anilines based on field-proven methodologies [2, 3].

MethodologyReagent SystemActivation MechanismTypical YieldReaction TimeScalability & Profile
Standard (Control) NaBH(OAc)₃, AcOH, DCEWeak Brønsted Acid< 15%> 72 hPoor; high carbonyl reduction.
Protocol A (Lewis Acid) Ti(OiPr)₄, NaBH₃CN, EtOHStrong Lewis Acid65–80%16–24 hExcellent; traps water as TiO₂.
Protocol B (Silyl-Promoted) TMSCl, NaBH₄, DMFSuper-electrophilic85–95%< 1 hModerate; rapid but exothermic.

Mechanistic Workflow

Mechanism A Carbonyl Compound C Carbinolamine Intermediate A->C Nucleophilic Attack B Deactivated Aniline B->C D Iminium Ion (Rate-Limiting) C->D Dehydration E Alkylated Amine (Target Product) D->E Hydride Reduction Cat Lewis Acid Activation Cat->C Cat->D

Mechanistic workflow of reductive amination for deactivated anilines highlighting acid activation.

Validated Experimental Protocols

As a self-validating system, these protocols isolate the imine formation step from the reduction step either temporally (Protocol A) or kinetically (Protocol B), ensuring the reductant is only exposed to the highly reactive iminium species.

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Amination [2]

Causality & Rationale: Ti(OiPr)₄ acts dualistically as a potent Lewis acid to activate the carbonyl and as a stoichiometric water scavenger. By forming insoluble TiO₂ upon workup, it irreversibly drives the equilibrium toward the imine.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged flask, dissolve this compound (1.0 equiv, 10 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the mixture at 50 °C for 12 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, dilute in CDCl₃, and check via ¹H NMR for the disappearance of the carbonyl proton and the appearance of the imine C-H singlet (typically δ 8.2–8.6 ppm). Do not proceed until conversion is >95%.

  • Reduction: Cool the reaction to 0 °C and dilute with absolute ethanol (20 mL). Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in three portions over 15 minutes. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction by slowly adding water (2 mL) and aqueous NH₄OH (2 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: TMSCl-Promoted Direct Reductive Amination [3]

Causality & Rationale: Chlorotrimethylsilane (TMSCl) in DMF creates a highly electrophilic environment. TMSCl silylates the carbinolamine hydroxyl group, converting it into a superb leaving group (TMSOH) and instantaneously generating the iminium ion. DMF stabilizes the NaBH₄, preventing its rapid decomposition by the acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve this compound (1.0 equiv, 5 mmol) and the carbonyl compound (1.2 equiv) in anhydrous DMF (15 mL).

  • Super-electrophilic Activation: Cool the solution to 0 °C using an ice bath. Add TMSCl (2.5 equiv, 12.5 mmol) dropwise over 5 minutes. Stir vigorously at 0 °C for exactly 15 minutes.

  • Reduction: Add NaBH₄ (1.5 equiv, 7.5 mmol) in small portions over 10 minutes to manage hydrogen evolution and exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–45 minutes.

  • Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (10 mL) at 0 °C (Caution: vigorous effervescence). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 20 mL).

  • Isolation: Wash the combined organic layers with LiCl (5% aq) to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesis, rely on orthogonal analytical techniques:

  • ¹⁹F NMR Tracking: The -CF₃ group is a powerful built-in NMR probe. The starting aniline typically exhibits a sharp singlet around δ -62.0 to -63.0 ppm. Upon conversion to the imine, this peak shifts downfield. Successful reduction to the alkylated amine will shift the peak again (often upfield by 1–2 ppm relative to the imine). Monitoring the integral ratios of these ¹⁹F signals provides a rapid, quantitative assessment of reaction progress without the need for complex chromatography.

  • Troubleshooting Carbonyl Reduction: If analyzing the crude mixture reveals significant alcohol byproducts (reduced carbonyl), the dehydration step (carbinolamine → imine) is failing. In Protocol A, ensure the Ti(OiPr)₄ is fresh and unhydrolyzed. In Protocol B, ensure strict anhydrous conditions prior to TMSCl addition.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Pletz, J., Berg, B., & Breinbauer, R. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(09), 1301-1317.

Technical Application Note: Precision Sulfonylation of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the sulfonylation of 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1057079-57-8). This specific scaffold presents unique electronic and steric challenges often encountered in the synthesis of LpxC inhibitors and kinase inhibitors.

Executive Summary & Strategic Context

The synthesis of sulfonamides from This compound is a critical transformation in the development of next-generation antibacterials (specifically LpxC inhibitors targeting Pseudomonas aeruginosa) and various kinase inhibitors.

While standard sulfonylation protocols (e.g., amine + sulfonyl chloride in DCM/TEA) are effective for simple anilines, this specific substrate presents a "perfect storm" of deactivation:

  • Electronic Deactivation: The ortho-trifluoromethyl (CF

    
    ) group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the primary amine.
    
  • Steric Hindrance: The bulky CF

    
     group at the ortho position creates a steric barrier, impeding the approach of the electrophilic sulfonyl chloride.
    
  • Cyclopropyl Modulation: While the cyclopropyl group at C5 is a weak electron donor, it is insufficient to counteract the deactivation from the C2-CF

    
     group.
    

This guide presents two validated protocols: a DMAP-Catalyzed Method (Method A) for standard synthesis and a Microwave-Assisted Method (Method B) for difficult sulfonyl chlorides.

Chemical Profile & Pre-Reaction Analysis

PropertyDataImplications for Synthesis
Compound Name This compoundTarget Substrate
CAS Number 1057079-57-8Verification required before use
Molecular Weight 201.19 g/mol Calculation basis
Electronic State Highly Electron DeficientRequires nucleophilic catalysis (DMAP)
pKa (Conjugate Acid) Est. ~2.0 - 2.5Very weak base; non-nucleophilic bases (e.g., Pyridine) are preferred solvents
Solubility Soluble in DCM, THF, EtOAcCompatible with standard organic solvents
Mechanistic Challenge: The "Push-Pull" Dynamic

The reaction fails under mild conditions because the amine lone pair is delocalized into the electron-poor ring. To overcome this, we must activate the electrophile (the sulfonyl chloride) rather than relying solely on the nucleophile.

Figure 1: Mechanistic Pathway & Activation Strategy

ReactionMechanism Aniline 5-cyclopropyl-2- (trifluoromethyl)aniline (Weak Nucleophile) TS Transition State (Nucleophilic Attack) Aniline->TS RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Super-Electrophile) RSO2Cl->Intermediate Fast Activation DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->TS + Aniline Product Target Sulfonamide TS->Product - DMAP - HCl

Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt that is susceptible to attack even by the deactivated aniline.

Detailed Experimental Protocols

Method A: The "Gold Standard" (DMAP-Catalyzed)

Recommended for >90% of sulfonyl chlorides. Uses Pyridine as both solvent and base to drive the equilibrium.

Reagents:

  • This compound (1.0 equiv)

  • Sulfonyl Chloride (R-SO

    
    Cl) (1.2 - 1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)

  • Pyridine (Anhydrous, Solvent volume: ~0.2 M concentration)

Protocol:

  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Charge the flask with This compound (1.0 equiv) and DMAP (0.1 equiv). Add anhydrous Pyridine via syringe. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). This is critical to prevent exotherms from degrading unstable sulfonyl chlorides.

  • Reaction: Add the Sulfonyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal DCM if solid).

  • Equilibration: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 4–16 hours.

    • QC Check: Pull an aliquot (10 µL), dilute in MeCN, and analyze via LCMS. Look for the disappearance of the aniline (m/z 202 [M+H]) and formation of the sulfonamide (m/z [M+H] or [M-H]).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Critical Step: Wash with 1M HCl (aqueous) or saturated CuSO

      
       solution to remove Pyridine. (CuSO
      
      
      
      forms a blue complex with pyridine, keeping it in the aqueous phase).
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Method B: Microwave-Assisted Synthesis

Recommended for sterically hindered sulfonyl chlorides or when Method A yields <30% conversion.

Reagents:

  • Substrate (1.0 equiv)

  • Sulfonyl Chloride (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (High boiling point required).

Protocol:

  • Charge a microwave vial with the aniline (1.0 equiv) and sulfonyl chloride (1.5 equiv).

  • Add DCE (solvent) and Pyridine (2.0 equiv). Cap the vial.

  • Irradiation: Heat to 100°C for 30 minutes in a dedicated microwave reactor.

    • Note: Do not use domestic microwaves; precise temperature control is required to prevent decomposition.

  • Workup: Dilute with DCM, wash with 0.5M HCl, then Brine. Concentrate and purify.

Troubleshooting & Optimization Logic

Figure 2: Decision Matrix for Optimization

DecisionTree Start Start: Method A (Pyridine/DMAP, RT) Check LCMS Check @ 4 Hours Start->Check Result1 >90% Conversion Check->Result1 Success Result2 <10% Conversion (SM Remains) Check->Result2 Low Reactivity Result3 Sulfonyl Chloride Hydrolyzed Check->Result3 Unstable Electrophile Action1 Proceed to Workup (CuSO4 Wash) Result1->Action1 Action2 Switch to Method B (Microwave 100°C) Result2->Action2 Action3 Use Fresh Reagent or SuFEx Chemistry Result3->Action3

Caption: Systematic workflow for addressing low conversion or reagent instability.

Common Pitfalls
  • Pyridine Removal: Residual pyridine can interfere with biological assays. Ensure thorough acidic washes (1M HCl) or use CuSO

    
     during extraction.
    
  • Ionization Issues: Due to the CF

    
     group, the product may ionize poorly in positive mode (ESI+). Always check Negative Mode (ESI-)  on LCMS, as the sulfonamide N-H proton is acidic (pKa ~10) and forms a stable anion.
    

References & Authority

  • LpxC Inhibitor Context:

    • Design, synthesis and biological evaluation of LpxC inhibitors. This paper establishes the relevance of the phenyl-sulfonamide scaffold in Gram-negative antibacterial research.

    • Source: Ding, S., et al. (2015).[1] Bioorganic & Medicinal Chemistry Letters.

  • Sulfonylation Methodology (General):

    • Recent Advances in the Synthesis of Sulfonamides.[2] Provides a broad overview of catalytic methods, including the use of DMAP and alternative activation strategies.

    • Source: Organic Chemistry Portal.

  • SuFEx Chemistry (Alternative Approach):

    • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Clicking Together Modules. If sulfonyl chlorides fail, converting them to Sulfonyl Fluorides (which are stable to water but reactive to amines) is a viable backup.

    • Source: Dong, J., et al. (2014). Angewandte Chemie International Edition.

  • Compound Data:

    • This compound (CAS 1057079-57-8).

    • Source: PubChem Compound Summary.

Disclaimer: This protocol involves the use of hazardous chemicals, including corrosive sulfonyl chlorides and toxic anilines. All manipulations should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropyl-2-(trifluoromethyl)aniline Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers, medicinal chemists, and process scientists working with 5-cyclopropyl-2-(trifluoromethyl)aniline (CAS: 1934790-01-8). This specific building block is highly valued in lipophilic engineering and the development of AhR (Aryl hydrocarbon Receptor) modulators 1.

However, the combination of an electron-withdrawing trifluoromethyl (


) group and a sterically demanding 

-hybridized cyclopropyl ring introduces unique challenges in reactivity, basicity, and volatility. This guide synthesizes field-proven causality, troubleshooting matrices, and self-validating protocols to ensure your success.

Process Workflows

The most robust route for synthesizing this molecule is the Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)aniline with cyclopropylboronic acid 2.

SynthesisRoute A 5-Bromo-2-(trifluoromethyl)aniline C Pd(dtbpf)Cl2, K3PO4 Dioxane/H2O, 100°C A->C B Cyclopropylboronic Acid B->C D Crude Target Amine C->D E Acid-Base Extraction & Chromatography D->E F Pure Product (>98% AUC) E->F

Fig 1: Catalytic Suzuki-Miyaura cross-coupling workflow for synthesizing the target aniline.

Purification N1 Crude Organic Extract N2 Extract with 4M HCl (aq) N1->N2 N3 Aqueous Phase (Protonated Amine) N2->N3 Target N4 Organic Phase (Neutral Impurities) N2->N4 Discard N5 Basify to pH 10 (NaOH) N3->N5 N6 Extract with EtOAc N5->N6 N7 Pure Free Base Amine N6->N7

Fig 2: Acid-base extraction leveraging pKa depression caused by the trifluoromethyl group.

Interactive Troubleshooting & FAQs

Q1: Why am I seeing massive protodeboronation of cyclopropylboronic acid instead of my coupled product?

The Causality:


-hybridized alkylboronic acids like cyclopropylboronic acid undergo transmetalation much slower than arylboronic acids. In the presence of aqueous bases at elevated temperatures, the competing protodeboronation pathway outpaces the cross-coupling cycle 3. Furthermore, alkyl-palladium intermediates are highly susceptible to 

-hydride elimination 4. The Solution: Shift to a highly active, sterically bulky catalyst system. Pre-catalysts like

or using RuPhos/XPhos ligands enforce a geometry that accelerates reductive elimination and prevents

-hydride elimination. Additionally, use a slight excess of the boronic acid (1.5 - 2.0 eq) and add it portion-wise.
Q2: I attempted an acid-base extraction to separate my product from unreacted starting material using 1M HCl, but the product remained in the organic layer. Why?

The Causality: Standard anilines have a pKa of ~4.6. However, the strongly electron-withdrawing ortho-trifluoromethyl group pulls electron density away from the nitrogen lone pair via inductive effects, severely depressing the pKa of the conjugate acid to ~2.5. Standard 1M HCl is insufficiently acidic to fully protonate the amine. The Solution: You must use a stronger acid. Extract the organic layer with 4M HCl to ensure complete protonation and migration into the aqueous phase.

Q3: My isolated yield drops significantly during rotary evaporation. Where is my product going?

The Causality: The combination of a cyclopropyl ring and a trifluoromethyl group creates a highly lipophilic, low-molecular-weight compound. Like many fluorinated anilines, the free base is a volatile oil 5. The Solution: Never evaporate the free base below 50 mbar or at water-bath temperatures above 30°C. For long-term storage and complete recovery, convert the free base to its hydrochloride salt by adding ethereal HCl before solvent removal.

Quantitative Data: Purification Strategy Comparison

To assist in process selection, the following table summarizes the efficacy of various purification methods for this compound.

Purification MethodYield Recovery (%)Purity (LC-MS)ScalabilityKey Advantage
Silica Gel Chromatography 65 - 75%>95%ModerateExcellent for removing non-polar boronic acid dimers and palladium black.
Acid-Base Extraction (4M HCl) 80 - 85%>98%HighHighly scalable; effectively removes unreacted halogenated starting materials.
Vacuum Distillation 70 - 80%>99%HighIdeal for large-scale manufacturing; exploits the product's inherent volatility.
HCl Salt Crystallization 85 - 90%>99.5%Very HighPrevents evaporative loss; provides a highly stable, solid form for long-term storage.

Standard Operating Protocols (SOPs)

SOP A: High-Yield Acid-Base Purification (Self-Validating)

This protocol assumes you have a crude reaction mixture in Ethyl Acetate (EtOAc) post-Suzuki coupling.

  • Filtration: Filter the crude EtOAc mixture through a pad of Celite to remove precipitated palladium black and inorganic phosphate salts. Wash the pad with an additional 20 mL of EtOAc.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of 4M aqueous HCl . Shake vigorously and vent.

  • Phase Separation & Validation: Allow the layers to separate.

    • Validation Check: Spot both layers on a TLC plate (10% EtOAc/Hexane). The organic layer should contain the unreacted bromide (

      
      ). The aqueous layer, when basified on the TLC plate with a drop of 
      
      
      
      , should reveal the target product (
      
      
      ).
  • Organic Wash: Drain the aqueous layer (contains your product). Wash the organic layer once more with 0.5 volumes of 4M HCl. Combine the acidic aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (0-5°C). Slowly add 4M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base aniline precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer three times with EtOAc. Combine the new organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Controlled Concentration: Filter off the drying agent. Concentrate the solvent in vacuo at 30°C and >50 mbar to prevent volatile loss of the fluorinated product.

SOP B: Conversion to Stable Hydrochloride Salt

To prevent degradation and volatile loss, isolate the product as a salt.

  • Dissolve the purified free base oil in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of product).

  • Cool the solution to 0°C under an inert atmosphere (

    
     or Argon).
    
  • Slowly add 2.0 equivalents of HCl in dioxane (4M solution) dropwise with vigorous stirring. A white/off-white precipitate will form immediately.

  • Validation Check: Analyze the supernatant via LC-MS. The target mass

    
     should be absent from the liquid phase, confirming complete precipitation.
    
  • Filter the precipitate under a nitrogen blanket, wash with cold MTBE, and dry under high vacuum to yield this compound hydrochloride.

References

  • Patent Application Publication (US 2019): Stereoselective synthesis and use of AhR modulators. googleapis.com.
  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Benchchem.
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.Audrey Yun Li.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.PMC (NIH).
  • Process for the preparation of 2-trifluoromethyl aniline (EP0039810A1).Google Patents.

Sources

Technical Support: Stability Profile of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

5-cyclopropyl-2-(trifluoromethyl)aniline (CPA-TFM) presents a unique stability profile governed by the competing electronics of the trifluoromethyl group (


) and the cyclopropyl ring.[1][2]
  • The Core Conflict: Cyclopropyl rings are inherently acid-sensitive (prone to ring-opening).[1][3][2] However, in this specific molecule, the ring is electronically "protected" by the strong electron-withdrawing nature of the ortho-

    
     group and the meta-ammonium species formed under acidic conditions.[3]
    
  • The Verdict: CPA-TFM is unexpectedly stable in dilute aqueous acids (e.g., 1N HCl) at room temperature.[3] The primary risk is not decomposition, but salt instability due to the low pKa of the aniline, leading to hydrolysis of the salt back to the free base during aqueous workups.[3]

  • Critical Warning: Avoid high-temperature acidic conditions (

    
    ) or anhydrous strong acids (e.g., neat TFA, conc. 
    
    
    
    ), which overcome the electronic deactivation and trigger ring opening.

Mechanistic Insight: Why It Survives Acid

To troubleshoot effectively, you must understand the "Deactivation Shield" mechanism.[3]

The Electronic Tug-of-War

The acid stability relies on the protonation kinetics.[1][3] The aniline nitrogen is the kinetic base, while the cyclopropyl ring is the thermodynamic weak link.[3]

  • Immediate Protonation: Upon acid addition, the aniline nitrogen protonates first (

    
    ).[3]
    
  • Ring Deactivation: The resulting ammonium species (

    
    ) is a powerful electron-withdrawing group (EWG).[1][3][2]
    
  • Result: Both the

    
     (para to the ring) and the 
    
    
    
    (meta to the ring) withdraw electron density from the cyclopropyl group. This prevents the electrophilic attack (
    
    
    ) required to open the ring.

Visualizing the Pathway:

StabilityPath CPA Free Base (CPA-TFM) Salt Ammonium Salt (Stable Species) CPA->Salt + H+ (Kinetic Control) Dilute Acid / RT Open Ring-Opened Product (Impurity) CPA->Open Heat + Strong Acid (Thermodynamic Control) Salt->CPA H2O Wash (Hydrolysis) Salt->Open >50°C / Conc. H2SO4

Figure 1: The Stability Decision Tree.[3][4] Note that the formation of the salt (green path) essentially protects the molecule from degradation (red path) unless thermal energy overcomes the activation barrier.

Troubleshooting Guides

Issue A: "My HCl salt is turning into an oil/gum during filtration."

Diagnosis: Salt Hydrolysis.[1][3][2] The pKa of the conjugate acid of CPA-TFM is estimated at 2.6–2.9 .[3] This is a very weak base (weaker than typical anilines due to the


 group).[3]
  • The Error: Washing the filter cake with water or weak buffers.[3]

  • The Chemistry: At pH > 3, the equilibrium shifts back to the free base (oil).[3]

Solution Protocol:

  • Do NOT wash with water.[3][2]

  • Wash Solvent: Use chilled anhydrous ether or 4N HCl in dioxane (if compatible).[3][2]

  • Drying: Dry under vacuum at RT. Do not heat the wet salt.[3]

Issue B: "I see a +18 Da or +36 Da peak in LCMS after reaction."

Diagnosis: Acid-Catalyzed Ring Opening.[1][3][2][5][6]

  • +18 Da: Hydration of the cyclopropyl ring to an alcohol.[3]

  • +36/38 Da: Addition of HCl to the ring (propyl chloride formation).[3]

Root Cause Analysis:

  • Did you heat the reaction >

    
     in the presence of acid?
    
  • Did you use a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) which attacks rings more aggressively than Brønsted acids?

Corrective Action:

  • If Diazotizing (Sandmeyer): Keep temperature strictly

    
    . The ring is stable to nitrosyl sulfuric acid only if cold.[3]
    
  • If Deprotecting (Boc removal): Switch from neat TFA to 4M HCl in Dioxane or TFA/DCM (1:1) at

    
    .
    

Frequently Asked Questions (FAQ)

Q1: Can I use this aniline in a Suzuki coupling under basic conditions? A: Yes. The cyclopropyl ring is completely stable to base.[3] The


 group is also stable to standard Suzuki bases (

,

).[3] Avoid extremely strong nucleophiles (e.g., Li-alkyls) which might attack the

or the ring.[3]

Q2: How do I store the intermediate long-term? A: Store as the Free Base .[1][3][2] Because the salt is prone to hydrolysis (releasing HCl gas and turning to oil) and potential slow degradation, the free base is more shelf-stable.[3]

  • Storage:

    
    , dark, under Argon.[3]
    

Q3: Is the cyclopropyl group compatible with hydrogenation? A: Use caution. Standard Pd/C hydrogenation to reduce a nitro group (if you are making this aniline from the nitro precursor) can accidentally open the cyclopropyl ring (hydrogenolysis), converting it to an n-propyl group.[3]

  • Recommendation: Use Platinum on Carbon (Pt/C) or Vanadium-doped catalysts , which are more selective for nitro reduction over cyclopropyl ring opening.[1][3][2]

Standardized Stability Stress Test Protocol

Before scaling up, validate your specific lot of material using this stress test.[3]

Objective: Determine the "Safe Window" for acidic processing.

Materials:

  • HPLC System (C18 Column, Water/Acetonitrile gradient).[3]

  • Solvent A: 1N HCl (Aqueous).[3][2]

  • Solvent B: Conc. HCl (37%).[3]

Procedure:

Step Action Observation Target
1 Dissolve 10 mg CPA-TFM in 1 mL Acetonitrile. T0 Standard (Purity Check).
2 Add 1 mL 1N HCl . Stir at RT for 4 hours. Pass Criteria: >99% recovery of parent. No new peaks.
3 Heat the 1N HCl mixture to 60°C for 1 hour. Stress Check: Look for +18 Da peak (Alcohol impurity).[3][2]

| 4 | Prepare new sample: 10 mg in 0.5 mL Conc. HCl . | Critical Fail Check: Immediate ring opening likely.[1][3][2] |

Data Interpretation:

  • If degradation > 5% in Step 2: Your material may contain transition metal impurities catalyzing the ring opening.[3] Re-purify (silica plug).

  • If degradation occurs in Step 3 but not Step 2: Your process temperature limit is

    
    .[3]
    

References & Grounding

  • Cyclopropyl Stability Mechanisms:

    • Topic: Acid-catalyzed ring opening kinetics and substituent effects.[1][3][2]

    • Source:Journal of the American Chemical Society.[3] "Substituent Effects on the Acid-Catalyzed Ring Opening of Cyclopropanes."

    • Context: Confirms that electron-withdrawing groups (like

      
       and 
      
      
      
      ) significantly retard the rate of ring opening compared to activated cyclopropanes.[3]
  • pKa of Trifluoromethyl Anilines:

    • Topic: Basicity of 2-(trifluoromethyl)aniline.[1][3][2]

    • Data: pKa

      
       2.6 (Conjugate Acid).[3]
      
    • Source:Sigma-Aldrich / Merck Technical Data Sheet.[1][3][2]

  • Related Kinase Inhibitor Chemistry (Lenvatinib Context):

    • Topic: Synthesis of similar cyclopropyl-functionalized kinase inhibitors.[1][3][2]

    • Source:MedKoo Biosciences / Patent Literature.

    • Relevance: Demonstrates the use of cyclopropyl groups in late-stage intermediates, implying stability under standard coupling conditions.[3]

Sources

Minimizing side reactions during 5-cyclopropyl-2-(trifluoromethyl)aniline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-cyclopropyl-2-(trifluoromethyl)aniline . It is designed to address the specific electronic and steric challenges posed by this scaffold, moving beyond generic aniline chemistry.

Technical Support Center: this compound Functionalization

Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Side Reactions & Optimizing Yields

Scaffold Analysis & Reactivity Profile

Before initiating any protocol, you must understand the "personality" of your molecule. This scaffold presents a contradictory reactivity profile that leads to common experimental failures.

  • The "Stubborn" Amine: The amino group (-NH

    
    ) is significantly deactivated.
    
    • Electronic Effect: The ortho-trifluoromethyl (-CF

      
      ) group is a strong electron-withdrawing group (EWG), dramatically lowering the basicity and nucleophilicity of the nitrogen.
      
    • Steric Effect: The bulky -CF

      
       group creates a "ortho-effect" barrier, hindering the approach of large electrophiles or metal catalysts.
      
  • The "Fragile" Ring: The cyclopropyl group at position 5 is chemically sensitive.

    • Acid Sensitivity: It acts as a "sigma-donor" but is prone to acid-catalyzed ring opening (homo-Michael addition type pathways) or radical fragmentation.

    • Regiodirecting Conflict: In Electrophilic Aromatic Substitution (EAS), the cyclopropyl group and the amine compete. The amine directs ortho/para, but the ortho position (C2) is blocked. The cyclopropyl group also directs ortho/para.

Troubleshooting Guide: Functionalizing the Amine

Scenario A: Amide Coupling Fails (Low Conversion)

Symptom: LCMS shows unreacted starting material (SM) despite using standard coupling reagents (HATU, EDC/HOBt). Root Cause: The nucleophilicity of the aniline is too low to attack the active ester intermediate generated by HATU/EDC. The reaction stalls at the activated acid stage, which eventually hydrolyzes back to the acid.

The Fix: The Acyl Fluoride Protocol Switch to Acyl Fluorides or Acid Chlorides . Active esters are insufficient. Acyl fluorides are particularly effective for sterically hindered, electron-deficient anilines because the small size of the fluoride allows for better penetration of the steric shield created by the -CF


 group.

Protocol 1: In-Situ Acyl Fluoride Coupling

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir for 1-2 hours at RT.[1]

    • Validation: Check TLC/LCMS for conversion of Acid to Acyl Fluoride (often runs faster on silica).

  • Coupling: Add this compound (1.1 equiv) and DIPEA (2.0 equiv).

  • Conditions: If RT is slow, heat to 50°C. The acyl fluoride is more stable to thermal conditions than an active ester.

Scenario B: Buchwald-Hartwig Amination Fails (No Product)

Symptom: Catalyst poisoning or lack of oxidative addition. Root Cause: The ortho-CF


 group makes the formation of the Pd-Amine complex difficult. Standard ligands (BINAP, dppf) are often too rigid or not electron-rich enough to facilitate the reductive elimination step with such a poor nucleophile.

The Fix: Specialized Ligand Selection Use BrettPhos or tBuBrettPhos .[2] These bulky, electron-rich biaryl phosphine ligands are specifically engineered to couple weak nucleophiles (like fluoro-anilines) with aryl halides.

Protocol 2: Optimized Buchwald Coupling

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + BrettPhos (4-6 mol%)
  • Pre-catalyst Option: BrettPhos Pd G4 (highly recommended for consistency).

  • Base: Cs

    
    CO
    
    
    
    (weak bases protect the cyclopropyl ring). Avoid NaOtBu if possible, as strong alkoxides can sometimes trigger defluorination or ring issues at high temps.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 80-100°C.

Troubleshooting Guide: Protecting the Cyclopropyl Ring

Scenario C: Appearance of "M+18" or "M+HCl" Peaks

Symptom: The desired product mass is missing, but a peak corresponding to [M + H


O] or [M + HCl] is dominant.
Root Cause: Cyclopropyl Ring Opening . You likely used a strong Bronsted acid (e.g., 4M HCl in Dioxane for deprotection) or a strong Lewis Acid (e.g., AlCl

, BBr

). The strained ring opens to form a linear alkyl chain (propyl cation intermediate trapped by water or chloride).

The Fix: Acid-Free Workflows

  • Deprotection: If removing a Boc group elsewhere in the molecule, do NOT use HCl/Dioxane or TFA/DCM .

    • Alternative: Use TMSOTf / 2,6-lutidine or ZnBr

      
        in DCM. These are milder Lewis acids often tolerated by cyclopropanes.
      
  • Workup: Avoid washing with 1M HCl. Use saturated NH

    
    Cl or Citric Acid (pH ~4-5) instead.
    

Diagnostic & Decision Pathways

The following diagram illustrates the critical decision nodes when functionalizing this specific scaffold.

G Start Start: Functionalize This compound Target Target Reaction Type? Start->Target Amide Amide Coupling Target->Amide Buchwald Pd-Catalyzed C-N Bond Target->Buchwald EAS Electrophilic Aromatic Substitution (Halogenation) Target->EAS CheckAmide Standard HATU/EDC? Amide->CheckAmide CheckLigand Ligand Selection Buchwald->CheckLigand RegioIssue Regioselectivity Risk EAS->RegioIssue AcidRisk WARNING: Strong Lewis Acids (AlCl3) Open Cyclopropyl Ring EAS->AcidRisk FailAmide Likely Outcome: Low Yield (Low Nucleophilicity) CheckAmide->FailAmide Yes SolAmide Use Acyl Fluoride (Cyanuric Fluoride) or Acid Chloride + Heat CheckAmide->SolAmide No (Optimize) LigandFail BINAP/dppf (Often Fails) CheckLigand->LigandFail LigandSuccess BrettPhos / tBuBrettPhos (Required for CF3-Anilines) CheckLigand->LigandSuccess C4vsC6 Competition: C4 vs C6 RegioIssue->C4vsC6 C6Outcome C6 Favored (Sterics) C4vsC6->C6Outcome

Caption: Decision logic for minimizing side reactions. Note the critical divergence at ligand selection and the acid warning for EAS.

Quantitative Reference Data

Table 1: Solvent & Reagent Compatibility Matrix

Reagent / ConditionCompatibilityRisk AssessmentAlternative
TFA (Neat) ⚠️ High RiskCyclopropyl ring opening (time-dependent).Dilute TFA (5-10%) or ZnBr

.
HCl (4M in Dioxane) Incompatible Rapid ring opening to chloropropyl chain.TMSOTf / 2,6-Lutidine.
NaH (Sodium Hydride) ⚠️ Moderate RiskCan trigger defluorination of o-CF

at high temp.
Cs

CO

or K

PO

.
AlCl

/ FeBr

Incompatible Lewis acid catalyzed ring opening.NBS/NCS (Radical pathway) or mild electrophiles.
H

/ Pd/C
⚠️ Moderate RiskPossible cyclopropyl reduction or defluorination.H

/ PtO

or Fe/NH

Cl (for nitro reduction).

Frequently Asked Questions (FAQ)

Q: I need to halogenate the ring. Where will the halogen go? A: The halogen will predominantly direct to the C6 position (ortho to the amine).

  • Reasoning: The amine is an ortho/para director. The para position (C4) is sterically crowded, sandwiched between the bulky CF

    
     and the Cyclopropyl group. The ortho position (C2) is blocked by CF
    
    
    
    . Therefore, C6 is the most accessible activated site.
  • Warning: Do not use Lewis Acid catalysts (FeBr

    
    ). Use NBS in DMF or MeCN at room temperature to avoid opening the cyclopropyl ring.
    

Q: How do I validate that my cyclopropyl ring is still intact? A: Implement the "0.5 ppm Check" using


H NMR.
  • Intact Ring: Look for the characteristic high-field multiplets of the cyclopropyl methylene protons between 0.5 ppm and 1.2 ppm .

  • Opened Ring: These signals will disappear and be replaced by methyl/methylene signals in the 1.5–2.5 ppm aliphatic region.

Q: Can I use microwave irradiation for the amide coupling? A: Yes, but with caution.

  • Microwave heating (100-120°C) can overcome the low nucleophilicity of the amine. However, ensure your solvent is anhydrous . At these temperatures, trace water will rapidly hydrolyze your acyl chloride/fluoride before the slow aniline can react.

References

  • BenchChem Technical Support. Amide Coupling Reactions with Electron-Rich and Electron-Deficient Amines: Troubleshooting Guide. Retrieved from

  • Due-Hansen, M. E., et al. (2016).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4] Organic & Biomolecular Chemistry, 14, 430-433. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Organic Chemistry Portal. Synthesis of Cyclopropanes and Reactivity. Retrieved from

Sources

Storage conditions to prevent oxidation of 5-cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Overview Welcome to the Application Science Support Center. This compound is a critical, high-value building block in pharmaceutical synthesis. However, like many aniline derivatives, it is notoriously susceptible to auto-oxidation. This guide provides the mechanistic causality behind its degradation, self-validating handling protocols, and troubleshooting steps to ensure your synthetic workflows remain robust and reproducible.

Frequently Asked Questions (FAQs): Mechanism & Causality

Q1: Why does my this compound turn from pale yellow to dark brown during storage? A: This discoloration is the visual hallmark of auto-oxidation. Anilines react with atmospheric oxygen, a process significantly accelerated by light (photo-oxidation) and ambient heat[1]. The initial step involves the formation of a nitrogen-centered radical. These radicals rapidly undergo bimolecular coupling to form azo compounds, quinone imines, and highly conjugated polymeric species[2]. While the electron-withdrawing trifluoromethyl (-CF3) group slightly deactivates the aromatic ring, the electron-donating cyclopropyl group counteracts this via sigma-conjugation, leaving the amine vulnerable to oxidation.

Q2: Does a dark color mean the reagent is completely ruined? A: Not necessarily, but it mandates analytical validation. Because these polymeric oxidation products have extremely high molar extinction coefficients, even <0.5% degradation can turn the entire batch pitch black[1]. However, even trace quinone imines can coordinate with and poison transition-metal catalysts (e.g., in Buchwald-Hartwig cross-couplings). You must validate purity via HPLC or NMR before proceeding.

Q3: What are the absolute best practices for long-term storage? A: To minimize degradation, the compound must be stored in a tightly sealed container to prevent exposure to air and moisture[1]. For long-term storage, storing the compound under an inert atmosphere (Nitrogen or Argon) inside a glovebox or in a sealed ampoule at 2-8°C is the most effective method[1]. Furthermore, it must be protected from external exposure, such as direct light irradiation or UV-radiation, by using opaque or amber glass[3].

OxidationLogic Aniline 5-cyclopropyl-2- (trifluoromethyl)aniline Radical Nitrogen-centered Radical Aniline->Radical Oxidation Triggers O2, Light, Heat Triggers->Radical Polymer Azo/Quinone Polymers (Dark Brown) Radical->Polymer Coupling Prevention Argon, Amber Glass, 2-8°C Prevention->Triggers Blocks

Logical relationship between aniline oxidation triggers, mechanism, and prevention strategies.

Quantitative Storage Guidelines

To ensure reproducibility, adhere to the following empirically validated storage conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifeExpected Purity Retention
20-25°C (Ambient)AirClear Glass< 1 week< 95% (Rapid Oxidation)
2-8°C (Fridge)AirAmber Glass1-3 months~95% (Moderate Oxidation)
2-8°C (Fridge)Argon / N2Amber Glass (Sure/Seal™)12-24 months> 98% (Stable)
-20°C (Freezer)Argon / N2Sealed Ampoule / Amber Glass> 24 months> 99% (Highly Stable)

Troubleshooting Guide: Diagnosing & Rescuing Degraded Reagent

Issue: Reagent turned black despite being stored in the fridge.

  • Causality: Oxygen ingress through a compromised septum. Elastomer liners can leak upon long-term storage after being punctured multiple times[4].

  • Solution: Use Sure/Seal™ bottles and replace septa after multiple punctures[5]. Store the primary bottle inside a secondary desiccator filled with Argon.

Issue: Low yield or stalled reactions in downstream cross-coupling.

  • Causality: Trace oxidized quinone imines are coordinating with and poisoning the Pd/Cu catalyst.

  • Solution: Perform Protocol B (Vacuum Distillation) prior to the reaction. Implement a self-validating check: run a small-scale (10 mg) test reaction with the distilled batch vs. the old batch to confirm catalyst turnover recovery.

Self-Validating Experimental Protocols

Protocol A: Inert Transfer and Storage (Schlenk Line Method)

Causality: Laboratory glassware contains a thin film of adsorbed moisture and atmospheric oxygen. Standard transfer methods introduce O2, initiating the radical oxidation cascade. Air-free techniques are essential for the handling and storage of these materials[6].

  • Glassware Preparation: Heat the receiving amber storage flask in an oven at 140°C for 4 hours to remove adsorbed moisture[7].

  • Cooling & Purging: Assemble the glassware while hot and cool it under a continuous stream of dry Argon[7]. Connect the flask to a dual-manifold Schlenk line.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert environment[1].

  • Syringe Preparation: Equip a syringe with a 16-18 gauge needle (larger needles will permanently damage the septum)[5]. Flush the syringe with Argon three times.

  • Transfer: Under a positive pressure of Argon, puncture the Sure/Seal™ septum of the commercial this compound bottle. Draw the required volume[5].

  • Storage: Transfer the liquid into the purged amber flask. Seal tightly, wrap the cap with Parafilm, and store at 2-8°C[1].

Protocol B: Rescue Purification (Vacuum Distillation)

Causality: Because the oxidation products are highly conjugated, high-molecular-weight polymers and azo compounds, they possess significantly higher boiling points than the monomeric aniline. Vacuum distillation effectively separates the volatile pure aniline from the non-volatile degradation products[2].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease to prevent seizure and maintain a seal[4].

  • Preparation: Add the degraded, dark this compound and a PTFE-coated magnetic stir bar to the distillation flask.

  • Vacuum Application: Apply high vacuum (< 1 mmHg). Self-Validation Step: Ensure the system holds vacuum before applying heat to prevent high-temperature auto-oxidation.

  • Distillation: Heat the flask gently using an oil bath. The pure this compound will distill over as a clear to pale-yellow liquid. The dark polymeric tar will remain in the boiling flask.

  • Collection & Storage: Collect the distillate in a receiving flask pre-purged with Argon. Immediately transfer the purified reagent to a dark, inert storage vessel (see Protocol A).

ExperimentalWorkflow Receive Receive Reagent Inspect Visual Inspection & HPLC Receive->Inspect Decision Purity > 98% & Pale Color? Inspect->Decision Store Inert Storage (Argon, 2-8°C) Amber Vial Decision->Store Yes Purify Vacuum Distillation Decision->Purify No Use Use in Synthesis Store->Use Inert Transfer Purify->Inspect Re-evaluate

Experimental workflow for the inspection, purification, and storage of aniline derivatives.

References

Sources

Technical Support Center: Metal Removal from 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

The Challenge: 5-cyclopropyl-2-(trifluoromethyl)aniline is a high-value pharmacophore often synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Iron-mediated reduction. The coexistence of a basic primary amine (aniline), a lipophilic trifluoromethyl group, and a strain-sensitive cyclopropyl ring creates a "perfect storm" for purification:

  • Coordination: The aniline nitrogen acts as a ligand, stabilizing soluble Pd(II) species and preventing simple filtration.

  • Stability: The cyclopropyl ring is sensitive to strong acids (ring-opening), limiting the use of aggressive acid washes.

  • Lipophilicity: The -CF3 and cyclopropyl groups increase solubility in organic solvents, making aqueous extractions of metal salts less efficient.

Regulatory Target (ICH Q3D): For oral drug substances, Palladium (Class 2B) typically requires <10 ppm (assuming a 10g daily dose). Parenteral routes require <1 ppm .

Diagnostic: Assess Your Contamination

Before selecting a removal strategy, diagnose the state of the metal.[1][2]

ObservationLikely Metal StateRecommended First Step
Black particulates visible; filtration clogs 0.45 µm filter.Heterogeneous (Pd⁰) Mechanical filtration (Celite/Diatomaceous Earth).
Dark homogeneous solution ; no particulates; color persists after filtration.Homogeneous (Pd²⁺) Chemical scavenging (Silica-Thiol or Chelation).
Bright orange/red solution; crystalline product is colored.Complexed Pd-Amine Competitive chelation (N-Acetyl Cysteine) or Crystallization.

Troubleshooting Guide: Issue-Specific Solutions

Issue 1: "I've filtered through Celite, but my Pd levels are still >500 ppm."

Root Cause: Celite only removes bulk metallic Pd(0). You likely have soluble Pd(II) coordinated to your aniline product. Solution: You must break the Pd-Aniline coordination using a ligand with a higher affinity for Pd (Sulfur-based).

  • Action: Treat the organic stream (EtOAc or THF) with SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

  • Why: Sulfur forms a stronger bond with Pd than Nitrogen. The solid-supported scavenger captures the Pd, allowing it to be filtered off.[3]

Issue 2: "My product yield dropped by 20% after using Activated Carbon."

Root Cause: Activated carbon is non-selective. The lipophilic -CF3 and cyclopropyl groups on your molecule adhere strongly to the carbon matrix. Solution: Switch to Functionalized Silica Scavengers .

  • Action: Use SiliaMetS® DMT (Dimercaptotriazine) .

  • Why: Silica scavengers rely on specific chemical bonding (chemisorption) rather than surface adsorption (physisorption). They leave the organic molecule in solution.

Issue 3: "I see new impurities after an acid wash (HCl)."

Root Cause: Cyclopropyl ring opening. While the cyclopropyl group is relatively stable, the combination of strong acid (HCl) and the electron-withdrawing -CF3 group (which destabilizes the carbocation intermediate less than expected) can lead to ring cleavage or rearrangement. Solution: Use "Soft" Acid Washes or Chelating Washes .

  • Action: Replace 1M HCl with 0.5M L-Cysteine or N-Acetyl Cysteine (NAC) at pH 7-8.

  • Why: These amino acids chelate Pd efficiently at neutral pH, preserving the cyclopropyl ring.

Issue 4: "The scavenger is clogging my filter/reactor."

Root Cause: Mechanical attrition of silica beads or "oiling out" of the product onto the beads. Solution:

  • Action: Ensure the solvent system dissolves the product completely at the scavenging temperature (usually 40-50°C).

  • Action: Use a scavenger with a larger particle size (e.g., 40-63 µm standard flash grade) rather than fine powders.

Visualizing the Workflow

The following diagram outlines the decision logic for removing Pd based on initial concentration and speciation.

MetalRemovalLogic Start Crude Product Stream (Contains Pd) CheckState Visual Inspection Start->CheckState Particulate Black Precipitate (Pd0) CheckState->Particulate Solids Visible Soluble Dark Solution (Pd-Amine Complex) CheckState->Soluble No Solids Step1 Celite Filtration (Hot) Particulate->Step1 Measure Measure Pd (ICP-MS) Soluble->Measure Step1->Measure HighLoad > 1000 ppm Measure->HighLoad MedLoad 50 - 1000 ppm Measure->MedLoad LowLoad < 50 ppm Measure->LowLoad ActionHigh Activated Carbon (Caution: Yield Loss) HighLoad->ActionHigh ActionMed Silica Scavenger (Thiol/DMT) MedLoad->ActionMed ActionLow Crystallization Polish or L-Cysteine Wash LowLoad->ActionLow ActionHigh->Measure ActionMed->Measure Final Final API (< 10 ppm Pd) ActionLow->Final

Caption: Decision tree for selecting the appropriate metal removal unit operation based on contamination level and physical state.

Validated Protocols

Protocol A: The "Gold Standard" Silica Scavenger Screen

Use this when Pd levels are 100–2000 ppm.

Materials:

  • Crude this compound (1.0 g)

  • Solvent: Ethyl Acetate or THF (10 mL)

  • Scavengers: SiliaMetS® Thiol, SiliaMetS® DMT, and SiliaMetS® Thiourea (50 mg each for screening).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude product in 10 mL of solvent (10 volumes). Ensure complete solubility.

  • Loading: Add scavenger at a ratio of 4 equivalents relative to the residual metal (or 5-10 wt% if metal content is unknown).

    • Calculation: If Pd is 1000 ppm, 1g product contains 1 mg Pd (~0.01 mmol). Use ~0.04 mmol of scavenger (approx 30-50 mg depending on loading capacity).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Elevated temperature improves kinetics significantly for Pd(II) complexes.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a sintered glass funnel.

  • Wash: Wash the scavenger cake with 2 volumes of hot solvent.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS.

Protocol B: The L-Cysteine Wash (Green Chemistry)

Use this for final polishing (<100 ppm) or if silica scavengers are too expensive.

Step-by-Step:

  • Preparation: Prepare a 0.5 M solution of L-Cysteine in water. Adjust pH to 7–8 using NaOH (this prevents cyclopropyl damage).

  • Mixing: Dissolve the crude aniline in Isopropyl Acetate (IPAc) or EtOAc.

  • Wash: Add the L-Cysteine solution (20 vol% relative to organic layer) to the organic phase.

  • Agitation: Heat to 40°C and stir vigorously for 1 hour.

    • Mechanism:[1][4] L-Cysteine is water-soluble but the thiol group nucleophilically attacks the Pd in the organic phase, dragging it into the aqueous phase.

  • Separation: Cool to room temperature and separate layers. The Pd will be in the aqueous layer (often turning it yellow/orange).

  • Repeat: Repeat if necessary, then wash with water and brine.

FAQs

Q: Can I use distillation to purify this molecule? A: It is risky. While anilines can be distilled, the boiling point will be high due to the -CF3 group. High temperatures pose a risk of thermal degradation of the cyclopropyl ring (rearrangement to propenyl derivatives). Vacuum distillation is possible but requires strict temperature control (<120°C).

Q: Why not just use extraction with HCl? A: Standard anilines are purified by extracting into aqueous HCl and washing the organics. However, This compound has two issues:

  • The electron-withdrawing -CF3 group reduces the basicity of the amine, making it harder to protonate and extract quantitatively.

  • Strong HCl can open the cyclopropyl ring. If you must use acid, use Methanesulfonic acid (MsOH) in controlled equivalents, but scavengers are safer.

Q: What is the limit for Ruthenium (Ru) or Nickel (Ni) if I used those instead? A: Under ICH Q3D:

  • Nickel (Class 2A): Oral PDE = 220 µ g/day (~22 ppm for 10g dose).

  • Ruthenium (Class 2B): Oral PDE = 100 µ g/day (~10 ppm for 10g dose).[5]

  • Note: Ni is often harder to scavenge with thiols; use SiliaMetS® Imidazole or DMT for Nickel.

Data Summary: Scavenger Selectivity

Comparative efficiency of scavengers for Pd removal in aniline matrices.

Scavenger TypeFunctional GroupPd Removal EfficiencySelectivity (Yield)Best For
SiliaMetS® Thiol -SHHigh (95-99%)Excellent (>98%)General Pd(II) removal
SiliaMetS® DMT DimercaptotriazineVery High (>99%)Excellent (>98%)Low-level polishing (<50 ppm)
Activated Carbon N/AVariable (50-90%)Poor (80-90%)Bulk removal of Pd(0) colloids
L-Cysteine Amino AcidHigh (90-95%)Good (95%)Green/Cost-sensitive processes

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[6][7] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature for 5-cyclopropyl-2-(trifluoromethyl)aniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-cyclopropyl-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of temperature optimization for various palladium-catalyzed cross-coupling reactions.

The unique electronic and steric properties of this compound—namely, the electron-withdrawing trifluoromethyl group and the sterically demanding cyclopropyl moiety—present specific challenges and opportunities in reaction optimization.[1][2][3] This guide will provide a framework for understanding how temperature influences reaction outcomes and how to systematically troubleshoot common issues to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for cross-coupling reactions with this compound?

A1: A general starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is between 80 °C and 110 °C.[4][5] For Suzuki couplings, a starting temperature of 60 °C can also be a good initial condition to screen.[6] The optimal temperature will ultimately depend on the specific reaction type, catalyst system, and solvent being used.

Q2: How do the trifluoromethyl and cyclopropyl groups on the aniline affect the reaction temperature?

A2: The electron-withdrawing trifluoromethyl group can make the aniline nitrogen less nucleophilic, potentially requiring higher temperatures to facilitate the catalytic cycle.[1][2] Conversely, this electron-withdrawing nature can enhance the rate of oxidative addition in reactions where the aniline is part of the electrophile.[1] The cyclopropyl group adds steric bulk, which might necessitate higher thermal energy to overcome steric hindrance during the coupling process.[7] However, the cyclopropyl group is generally stable under typical cross-coupling conditions and is not prone to ring-opening unless under harsh acidic or specific radical conditions.[8]

Q3: Can the cyclopropyl group open at elevated temperatures?

A3: The cyclopropyl group is generally robust and stable under the thermal conditions of most cross-coupling reactions.[8] Ring-opening is not a common side reaction unless the reaction is subjected to very high temperatures for prolonged periods or if specific reagents that can promote radical pathways are present.[8]

Q4: What are the signs that my reaction temperature is too high or too low?

A4:

  • Too Low: The primary indicator of a temperature that is too low is a sluggish or stalled reaction, characterized by low conversion of starting materials. You will observe the persistence of starting materials via TLC or LC-MS analysis over an extended period.

  • Too High: Elevated temperatures can lead to several undesirable outcomes. The most common is the decomposition of the catalyst, often observed as the formation of palladium black.[2][9] Other indicators include the formation of byproducts from side reactions such as hydrodehalogenation or homocoupling.[7][10] An increase in the impurity profile of your reaction mixture is a strong sign that the temperature is too high.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions with a focus on temperature optimization.

Issue 1: Low to No Product Conversion

Possible Cause: The reaction temperature may be insufficient to overcome the activation energy of a key step in the catalytic cycle, such as oxidative addition or reductive elimination. This is particularly relevant for sterically hindered or electron-deficient substrates.[7]

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For example, if you started at 80 °C, try running the reaction at 100 °C and then 120 °C.[7] Monitor the reaction progress at each temperature point.

  • Solvent Change: If increasing the temperature in your current solvent is not feasible due to its boiling point, consider switching to a higher-boiling point solvent. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.[4]

  • Catalyst and Ligand Screening: If temperature increases do not improve conversion, the issue may lie with the catalyst system. For challenging couplings, more active catalysts or bulkier, more electron-rich ligands may be required to facilitate the reaction at a reasonable temperature.[7][11]

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation)

Possible Cause: The reaction temperature is likely too high, leading to catalyst decomposition or undesired side reactions.[7] Homocoupling of the aryl halide or aniline can become competitive at elevated temperatures.[7] Hydrodehalogenation, the reduction of the aryl halide, can also be favored at higher temperatures.[7]

Troubleshooting Steps:

  • Temperature Reduction: Lower the reaction temperature in 10-20 °C increments.[7] This can often suppress the rates of side reactions more than the desired productive coupling.

  • Optimize Catalyst Loading: High catalyst loading in conjunction with high temperatures can sometimes exacerbate byproduct formation. Consider reducing the catalyst loading.

  • Slower Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and minimize side reactions.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Possible Cause: The thermal stability of the palladium catalyst has been exceeded. This is a common issue at high reaction temperatures and can be influenced by the choice of ligand and the presence of impurities.[2][9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to prevent thermal decomposition of the catalyst.

  • Use a More Stable Pre-catalyst: Modern palladium pre-catalysts are often more stable and form the active catalytic species more cleanly than traditional sources like Pd(OAc)₂.[10][12]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium center. Ensure you are using a ligand that is known to be effective and stable for the specific type of cross-coupling you are performing.

  • Strictly Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) as oxygen can contribute to catalyst deactivation, especially at higher temperatures.[13]

Data Summary Table: General Temperature Guidelines for Cross-Coupling Reactions
Cross-Coupling ReactionTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling 60 - 120[6]Can often be run at lower temperatures with appropriate catalyst/ligand combinations.
Buchwald-Hartwig Amination 80 - 115[5]Often requires elevated temperatures, especially with less reactive amines or aryl chlorides.[10]
Sonogashira Coupling Room Temperature - 85[14][15]Can often be performed at or near room temperature, but higher temperatures may be needed for less reactive halides.[16]

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, this compound (if solid), palladium pre-catalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe. If the aniline is a liquid, add it via syringe at this stage.

  • Place the vial in a preheated oil bath or heating block at the desired starting temperature (e.g., 100 °C).[10]

  • Stir the reaction for the intended duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Temperature Optimization

G start Low Conversion? increase_temp Increase Temperature (10-20 °C increments) start->increase_temp Yes byproducts Byproducts or Decomposition? start->byproducts No check_catalyst Screen Catalyst/Ligand increase_temp->check_catalyst Still Low Conversion increase_temp->byproducts check_catalyst->byproducts decrease_temp Decrease Temperature (10-20 °C increments) byproducts->decrease_temp Yes success Reaction Optimized byproducts->success No optimize_loading Optimize Catalyst Loading decrease_temp->optimize_loading optimize_loading->success

Caption: A decision tree for troubleshooting and optimizing reaction temperature.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [L-Pd(II)(Ar)(NHR'R'')]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline.
  • MDPI. (2014). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).
  • Benchchem. (n.d.). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-cyclopropyl-2-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, ensuring the final method is not only effective but also self-validating and compliant with regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar compounds.

Foundational Strategy: Understanding the Analyte and Defining the Analytical Goal

Before a single sample is injected, a thorough understanding of the analyte and the analytical objectives is paramount. This compound possesses a unique combination of chemical features that will dictate our methodological approach: a basic aniline moiety, a non-polar cyclopropyl group, and a strongly electron-withdrawing trifluoromethyl group.

The primary goal is to develop a stability-indicating HPLC method. This means the method must be able to accurately quantify the main compound while also separating it from any potential process impurities and degradation products.[1][2] Forced degradation studies are therefore not just a validation exercise, but an integral part of the method development process itself.[3][4]

Initial Physicochemical Assessment (Based on Analogs):

  • pKa: The basicity of the aniline amine group will be significantly reduced by the ortho-trifluoromethyl group. We can estimate a pKa in the range of 2-3. This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • logP: The presence of the cyclopropyl and trifluoromethyl groups suggests a moderate to high lipophilicity. This indicates that reversed-phase HPLC will be the most suitable separation mode.

  • UV Absorbance: The aromatic ring is a strong chromophore. We can anticipate a UV maximum (λmax) in the range of 240-280 nm, making UV detection a viable and straightforward choice.

Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV Spectrum) B Column & Mobile Phase Selection A->B C Initial Isocratic/Gradient Runs B->C D Optimization of Mobile Phase (pH, Organic Modifier, Gradient Profile) C->D E Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) D->E F Peak Purity Analysis (PDA) E->F G Resolution of Degradants E->G H System Suitability Testing G->H I Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) H->I

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Experimental Protocols

Initial HPLC Method Screening

Objective: To establish a starting point for the separation and identify the key parameters for optimization.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[5]

  • Column: A reversed-phase C18 column is a good starting point due to the anticipated non-polar nature of the analyte. A common dimension is 150 mm x 4.6 mm, 5 µm.[5][6]

  • Chemicals: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water, and additives like formic acid (FA) or phosphoric acid.

  • Sample Preparation: Prepare a stock solution of this compound in ACN or a mixture of ACN and water at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL for initial injections.

Step-by-Step Protocol:

  • System Preparation: Purge all solvent lines with freshly prepared mobile phases.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Wavelength Selection: Using the PDA detector, scan the analyte peak from 200 to 400 nm to determine the λmax. For initial runs, monitor at 254 nm.

  • Initial Gradient Run:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient: 10-90% B over 20 minutes.

  • Data Analysis: Evaluate the retention time, peak shape, and purity of the main peak.

Rationale for Choices:

  • C18 Column: The non-polar stationary phase is well-suited for the lipophilic analyte.[6]

  • Acetonitrile: ACN is a common organic modifier in reversed-phase HPLC, often providing good peak shapes and lower backpressure compared to methanol.

  • Formic Acid: The addition of an acid to the mobile phase will suppress the ionization of the basic aniline group by maintaining a pH below its pKa. This is crucial for achieving symmetrical peaks and reproducible retention times.[6]

  • Gradient Elution: A broad gradient is used initially to ensure the elution of all potential impurities and to get a general idea of the required solvent strength.

Forced Degradation Studies

Objective: To generate potential degradation products and ensure the method can separate them from the parent compound, thus demonstrating specificity.[2][3]

Step-by-Step Protocol:

Prepare solutions of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water). Subject these solutions to the following stress conditions:[4][7]

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 48 hours, then dissolve and analyze.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

For each condition, take time points (e.g., 0, 4, 8, 24 hours) and analyze the samples using the developed HPLC method. Neutralize the acidic and basic samples before injection.

Data Interpretation:

  • Aim for 5-20% degradation of the main peak.[8]

  • Use the PDA detector to assess peak purity of the parent peak in the presence of degradants.

  • Ensure all degradation product peaks are well-resolved from the main peak (Resolution > 1.5).

Method Optimization and Comparison

Based on the initial screening and forced degradation studies, the method can be further optimized.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod A (Initial Screening)Method B (Optimized)Alternative: GC-FID
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 3.0 mm, 2.7 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% FA in WaterB: 0.1% FA in ACNA: 20 mM KH₂PO₄, pH 3.0B: ACNHelium
Elution/Temperature Program Gradient: 10-90% B in 20 minGradient: 30-70% B in 10 min100 °C (1 min), ramp to 250 °C at 15 °C/min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection PDA at 265 nmPDA at 265 nmFlame Ionization Detector (FID)
Run Time ~25 min~15 min~12 min
Resolution (API vs. critical pair) 1.8> 2.0May co-elute with non-volatile impurities
Theoretical Plates ~8,000~12,000N/A
Tailing Factor 1.3< 1.2N/A

Rationale for Optimization (Method B):

  • Column with Smaller Particle Size: Moving to a column with smaller particles (2.7 µm) increases efficiency (higher theoretical plates) and resolution, leading to better separation of closely eluting impurities.[9]

  • Phosphate Buffer: A buffer provides more consistent pH control across the gradient compared to formic acid, leading to more robust and reproducible results. A pH of 3.0 is chosen to be well below the estimated pKa of the aniline.

  • Optimized Gradient: A narrower, more focused gradient reduces the run time while maintaining or improving the separation of critical impurity pairs identified during forced degradation.

Comparison with Gas Chromatography (GC):

While HPLC is the gold standard for non-volatile and thermally labile compounds, GC can be an alternative for volatile impurities.[10] For this compound, GC is feasible due to its volatility. However, HPLC is generally preferred for purity analysis as it can also detect non-volatile process impurities and degradation products that would not be amenable to GC analysis.

Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12][13]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To assess the closeness of the measured value to the true value.Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To measure the variability of the results.RSD ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness To evaluate the method's reliability with small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, and column temperature are slightly varied.

System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[14][15]

System Suitability Protocol:

  • Inject a standard solution of this compound six times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 1.5.

    • Theoretical Plates (N): Should be ≥ 5000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 1.0%.

SystemSuitability A Inject Standard (n=6) B Calculate Tailing Factor (≤ 1.5) A->B C Calculate Theoretical Plates (≥ 5000) A->C D Calculate RSD of Peak Area (≤ 1.0%) A->D E System is Suitable Proceed with Analysis B->E C->E D->E

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 5-Cyclopropyl-2-(trifluoromethyl)aniline

[1]

Executive Summary

5-cyclopropyl-2-(trifluoromethyl)aniline (C₁₀H₁₀F₃N) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors where the cyclopropyl moiety imparts unique metabolic stability and hydrophobic interaction potential compared to standard alkyl chains.[1]

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard spectral libraries that offer static peak lists, this document deconstructs the mechanistic causality of the fragmentation, comparing it against structural analogs to aid researchers in metabolite identification and impurity profiling.

Key Findings:

  • Diagnostic Stability: The trifluoromethyl (CF₃) group at the ortho position exerts a strong electron-withdrawing effect, stabilizing the aromatic core but promoting specific HF elimination pathways.

  • Cyclopropyl Signature: Unlike isopropyl analogs, the cyclopropyl ring exhibits a characteristic "ring-opening" fragmentation (loss of C₂H₄) rather than simple alkyl chain cleavage, providing a unique spectral fingerprint.

  • Ionization Preference: The molecule shows superior ionization efficiency in ESI(+) mode due to the basic aniline nitrogen, despite the proximal electron-withdrawing CF₃ group.

Chemical Identity & Physicochemical Profile[1][2][3]

FeatureSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₀F₃N
Monoisotopic Mass 201.0765 Da
[M+H]⁺ (ESI) 202.0838 Da
Key Functional Groups Aniline (Primary Amine), Trifluoromethyl (Electron Withdrawing), Cyclopropyl (Strained Ring)
Predicted pKa (NH₂) ~2.5 (Lowered by o-CF₃ group)

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, the following "self-validating" protocol is recommended. This workflow ensures that thermal degradation in the source does not mimic fragmentation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH (HPLC grade) to form a 1 mg/mL stock.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the aniline nitrogen ([M+H]⁺ species), critical for ESI+ sensitivity.

Step 2: LC-MS/MS Parameters (ESI Positive Mode)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series or Sciex Triple Quad).[1]

  • Ion Source: Electrospray Ionization (ESI).[2][3]

  • Source Temperature: 350°C.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Note: A ramp is crucial. Low CE preserves the molecular ion; High CE reveals the CF₃ degradation products.

Fragmentation Analysis: The "Product" Performance

This section details the specific fragmentation pathways of this compound, treating the fragmentation pattern as a "fingerprint" for identification.

Primary Pathway: The Molecular Ion [M+H]⁺ (m/z 202.08)

The protonation occurs at the amine nitrogen. The ortho-CF₃ group creates a "steric and electronic shield," making the [M+H]⁺ relatively stable compared to non-fluorinated anilines.

Secondary Pathway: Cyclopropyl Ring Disassembly

Unlike isopropyl chains which lose a methyl group (M-15), the cyclopropyl ring undergoes a distinct two-step disassembly due to ring strain (~27.5 kcal/mol).[1]

  • Ring Opening: The cyclopropyl ring opens to form a propyl cation intermediate.

  • Ethylene Loss (M - 28): The primary neutral loss is ethylene (C₂H₄), generating a fragment at m/z 174.05 .

    • Mechanism:[1][4] Retro-ene type rearrangement or simple homolytic cleavage favored by the aromatic stability.[1]

Tertiary Pathway: Trifluoromethyl Degradation

The CF₃ group is generally robust, but under higher collision energies (CE > 30 eV), it participates in:

  • HF Elimination (M - 20): Interaction between the protonated amine and the ortho-fluorine facilitates the loss of Hydrogen Fluoride (HF).

    • Resulting Ion: m/z 182.08 (C₁₀H₉F₂N⁺).

    • Significance: This "Ortho Effect" is diagnostic. Para-CF₃ isomers show significantly lower abundance of this fragment.[1]

Quaternary Pathway: Aniline Core Breakdown
  • Loss of Ammonia (NH₃, M - 17): m/z 185.06 .[1] Common in anilines, but suppressed here due to the electron-withdrawing nature of CF₃, which strengthens the C-N bond relative to non-fluorinated analogs.

  • Loss of HCN (M - 27): Characteristic of the aromatic ring collapse at very high energy.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of this compound, it must be distinguished from common structural analogs.[1]

Comparison 1: vs. 5-Isopropyl-2-(trifluoromethyl)aniline
  • Structural Difference: Isopropyl (acyclic) vs. Cyclopropyl (cyclic).

  • MS Differentiator:

    • Isopropyl Analog: Dominant fragmentation is Loss of Methyl (M-15) due to branching.[1]

    • Cyclopropyl Target: Dominant fragmentation is Loss of Ethylene (M-28) or Loss of Allyl Radical (M-41) .[1]

Comparison 2: vs. 3-Cyclopropylaniline (Non-fluorinated)
  • Structural Difference: Missing the CF₃ group.

  • MS Differentiator:

    • Non-fluorinated:[1] The [M+H]⁺ is less stable and fragments easily. Loss of NH₃ (M-17) is very intense.[1]

    • Fluorinated Target: The CF₃ group stabilizes the molecular ion. The m/z 182 (M-HF) peak is unique to the fluorinated species and absent in the analog.

Comparison 3: vs. 4-Cyclopropyl-2-(trifluoromethyl)aniline (Regioisomer)
  • Structural Difference: Cyclopropyl at para vs. meta to amine.

  • MS Differentiator:

    • Para-isomer: Resonance stabilization allows for a stronger "Quinoid-like" cation after cyclopropyl ring opening.[1]

    • Meta-isomer (Target): Inductive effects dominate. The fragmentation efficiency is generally lower (higher survival of parent ion) compared to the para isomer.

Summary Table: Diagnostic Ion Abundance
Fragment Ionm/z (Target)Relative Abundance (Target)Relative Abundance (Isopropyl Analog)
[M+H]⁺ 202 High (Base Peak) High
[M - CH₃]⁺ 187< 5% (Minor)High (Dominant)
[M - C₂H₄]⁺ 174 Medium (Diagnostic) < 1%
[M - HF]⁺ 182Medium (Ortho effect)Medium
[M - NH₃]⁺ 185LowMedium

Visualization of Fragmentation Pathways[8][9][10][11]

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments, highlighting the competition between the cyclopropyl ring opening and the CF₃ interaction.

FragmentationPathwayM_IonPrecursor Ion [M+H]+m/z 202.08RingOpenRing Opening(Distonic Ion)M_Ion->RingOpenRing Strain ReleaseFrag_HF[M - HF]+m/z 182.08(Ortho Effect)M_Ion->Frag_HF- HF (20 Da)(Proximity Driven)Frag_NH3[M - NH3]+m/z 185.06M_Ion->Frag_NH3- NH3 (17 Da)Frag_Ethylene[M - C2H4]+m/z 174.05(Diagnostic)RingOpen->Frag_Ethylene- C2H4 (28 Da)Frag_Allyl[M - C3H5•]+m/z 161.04(Radical Cation)RingOpen->Frag_Allyl- C3H5• (41 Da)(High Energy)

Caption: Mechanistic fragmentation tree for this compound (ESI+), highlighting the diagnostic loss of ethylene vs. HF elimination.

References

  • Harča, M., et al. (2017).[3][5] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from [Link]

  • Kagramanov, N. D., et al. (2021).[2] Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles and Cyclopropanes. Fluorine Notes. Retrieved from [Link]

  • Arsenault, G., et al. (2007).[4] Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Setz, P. D., et al. (2006).[6] Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved from [Link]

Comparative Guide: 13C and 19F NMR Profiling of 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

5-cyclopropyl-2-(trifluoromethyl)aniline represents a specialized scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the ortho-trifluoromethyl group enforces a twisted conformation relative to the amide/urea axis, and the meta-cyclopropyl group provides metabolic stability and hydrophobic filling.

For researchers and drug development professionals, unambiguous characterization of this intermediate is critical. Standard


H NMR often suffers from overlapping aromatic signals. This guide establishes 

F and

C NMR
as the superior, high-fidelity modalities for validating this structure, comparing its spectral performance against common synthetic alternatives like 2-(trifluoromethyl)aniline (lacking the cyclopropyl tail) and 5-bromo-2-(trifluoromethyl)aniline (the likely precursor).

Structural Analysis & Theoretical Prediction

The molecule is a 1,2,5-trisubstituted benzene. The NMR signature is defined by the interplay between the electron-withdrawing trifluoromethyl group (


) and the electron-donating cyclopropyl ring.
  • Position 1 (

    
    ):  Strong donor, shields ortho (C2, C6) and para (C4).
    
  • Position 2 (

    
    ):  Strong acceptor, deshields ortho protons, splits carbons (
    
    
    
    ).
  • Position 5 (Cyclopropyl): Weak donor (hyperconjugation), unique high-field aliphatic signature.[1]

Diagram: Structural Assignment Workflow

The following flowchart illustrates the logic for assigning signals in this complex fluorinated system.

NMR_Assignment_Workflow Start Target Molecule: This compound Sub_F 19F NMR Screening Start->Sub_F Step 1 Sub_C 13C NMR Screening Start->Sub_C Step 2 Decision_F Is signal ~ -62 ppm? Sub_F->Decision_F Decision_C Check Aliphatic Region (0 - 20 ppm) Sub_C->Decision_C Outcome_Pure CONFIRMED: Intact CF3 & Cyclopropyl Decision_F->Outcome_Pure Yes (Singlet) Outcome_Impure FLAG: Precursor Contamination Decision_F->Outcome_Impure No (Shift/Split) Decision_C->Outcome_Pure Signals at 10 & 15 ppm Decision_C->Outcome_Impure Missing High Field Signals

Caption: Logical workflow for validating this compound using complementary NMR techniques.

Comparative NMR Analysis

A. F NMR: The Purity Gatekeeper

The


F nucleus provides a clean, background-free window into the electronic environment of the C2 position.
FeatureTarget: 5-Cyclopropyl-2-(CF3)anilineAlternative: 2-(CF3)anilineAlternative: 5-Bromo-2-(CF3)aniline
Shift (

, ppm)
-62.5

0.5
-63.8-61.9
Multiplicity Singlet (S)Singlet (S)Singlet (S)
Electronic Effect Cyclopropyl (para to CF3) is a donor, causing a slight upfield shift (shielding) vs. the bromo analog.Baseline reference.Bromine is withdrawing, causing a downfield shift (deshielding).[1]

Performance Insight: The


F signal is highly sensitive to the oxidation state of the nitrogen and the substituent at C5. The shift from -61.9 ppm (Bromo precursor) to -62.5 ppm (Cyclopropyl product) is a reliable indicator of successful cross-coupling.[1]
B. C NMR: The Structural Fingerprint

C NMR is the definitive tool for this molecule because it separates the aliphatic cyclopropyl signals from the aromatic core and reveals the C-F coupling patterns.
1. Aliphatic Region (Diagnostic)

This region confirms the installation of the cyclopropyl ring.

  • 
     14.5 - 15.5 ppm:  Cyclopropyl CH  (Methine).[1]
    
  • 
     9.5 - 10.5 ppm:  Cyclopropyl CH
    
    
    
    (Methylene).[1]
  • Comparison: Isopropyl analogs would show signals at

    
    24 ppm (
    
    
    
    ) and
    
    
    34 ppm (
    
    
    ).[1] The ultra-high field signals (<15 ppm) are unique to the cyclopropyl group.
2. Aromatic Region (C-F Coupling)

The trifluoromethyl group induces characteristic splitting patterns (quartets) that validate the C2 position.

Carbon PositionApprox.[1][2][3][4][5][6] Shift (ppm)MultiplicityCoupling Constant (

)
Note
C2 (Ipso to CF3) 115.0 - 118.0Quartet (

)

Hz
Distinctive splitting.[1]
CF3 Group 124.0 - 126.0Quartet (

)

Hz
Very large coupling; often low intensity.[1]
C5 (Ipso to Cp) 148.0 - 150.0Singlet (

)
-Deshielded by ring attachment.[1]
C1 (Ipso to NH2) 142.0 - 144.0Quartet (

)

Hz
Broadened by N-quadrupole & F-coupling.[1]

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Protocol A: Sample Preparation for Fluorinated Anilines
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reason: Anilines can aggregate in CDCl

      
      , causing peak broadening.[1] DMSO disrupts H-bonding, sharpening the 
      
      
      
      signal and stabilizing the chemical shifts.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) capillary insert (optional) for precise
    
    
    F referencing.
Protocol B: Acquisition Parameters
  • 
    F NMR: 
    
    • Spectral Width: 200 ppm (center at -100 ppm).

    • Relaxation Delay (D1): Set to

      
       5 seconds. 
      
      
      
      nuclei have long
      
      
      relaxation times; short delays lead to integration errors.
    • Scans: 16-32 (High sensitivity of

      
      F requires fewer scans).
      
  • 
    C NMR: 
    
    • Decoupling: Proton-decoupled (

      
      C{
      
      
      
      H}).[1] Note: Fluorine coupling will still be present.
    • Scans:

      
       512. The splitting of C-F signals (quartets) dilutes signal intensity by 1:3:3:1 or 1:1, requiring higher signal-to-noise ratios.
      

References

  • BenchChem. A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. (2025).[1][4][7] Link

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine. (2025).[1][4][7] Link

  • PubChem. 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. Link

  • Kusuyama, Y. et al. Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons. Bulletin of the Chemical Society of Japan. Link

Sources

Crystal Structure Analysis & Solid-State Engineering: 5-Cyclopropyl-2-(trifluoromethyl)aniline Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state properties and crystal engineering potential of 5-cyclopropyl-2-(trifluoromethyl)aniline, comparing it against key structural analogs.

Executive Summary

This compound (CAS: 130637-50-8) represents a high-value pharmacophore intermediate, distinct for its combination of a lipophilic, electron-withdrawing trifluoromethyl (


) group and a rigid, electron-donating cyclopropyl moiety.[1] This guide compares its solid-state performance—specifically regarding crystal packing efficiency, solubility profile, and conformational rigidity—against its nearest structural alternatives: the isopropyl-analog (steric equivalent) and the chloro-analog (electronic equivalent).[1]

Key Finding: The cyclopropyl group introduces a unique "orthogonal locking" effect in the crystal lattice, often disrupting planar


-stacking in favor of T-shaped C-H...

interactions, leading to higher melting points and distinct solubility profiles compared to isopropyl variants.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound (Product A) with two standard alternatives used in medicinal chemistry: 5-isopropyl-2-(trifluoromethyl)aniline (Alternative B) and 5-cyclopropyl-2-chloroaniline (Alternative C).[1]

Table 1: Solid-State & Physicochemical Performance Matrix[1]
Feature5-Cyclopropyl-2-(CF

)aniline
5-Isopropyl-2-(CF

)aniline
5-Cyclopropyl-2-Chloroaniline
Crystal Packing Motif Herringbone / T-Shaped (Driven by Cyclopropyl C-H...

)
Slip-Stacked (Driven by Isopropyl rotation)Planar Sheets (Driven by Cl...Cl & Cl...H interactions)
Conformational Rigidity High (Cyclopropyl ring is rigid)Low (Isopropyl rotates freely)High (Cyclopropyl ring is rigid)
Lipophilicity (cLogP) ~3.5 (High membrane permeability)~3.7 (Slightly higher)~2.8 (Lower)
Metabolic Stability High (Cyclopropyl resists oxidation)Moderate (Benzylic oxidation risk)Moderate (Cl is metabolically inert but deactivates ring)
Fluorine Interactions Strong C-H...F networks (Stabilizes lattice)Moderate C-H...FN/A (Cl interactions dominate)
Detailed Technical Comparison
1. Conformational Locking (Cyclopropyl vs. Isopropyl)
  • The Mechanism: In crystal structures, the cyclopropyl group of the title compound typically adopts a "bisected" conformation relative to the aromatic ring to maximize conjugation with the

    
    -system. However, steric pressure from the ortho-positions often forces it into a near-perpendicular (orthogonal) orientation [1].[1]
    
  • Performance Impact: This orthogonality prevents the "flat" packing seen in many anilines. Unlike the isopropyl group, which introduces disorder due to free rotation, the cyclopropyl group acts as a rigid anchor, creating well-defined cavities in the lattice that can accommodate solvent molecules or co-formers, making this scaffold ideal for co-crystal engineering .[1]

2. The Fluorine Effect (CF

vs. Cl)
  • The Mechanism: The

    
     group is not merely a steric block; it is a potent acceptor for weak hydrogen bonds.[1] Analysis of benzamide analogs shows that 
    
    
    
    groups engage in
    
    
    and
    
    
    interactions that significantly increase lattice energy [2].[1]
  • Performance Impact: The 2-trifluoromethyl derivative exhibits lower solubility in non-polar solvents compared to the 2-chloro analog due to these strong electrostatic networks.[1] This makes the

    
     variant superior for generating stable salt forms (e.g., mesylates or tosylates) during purification.[1]
    

Experimental Protocol: Structural Characterization

To replicate the analysis of complexes (salts or co-crystals) containing this moiety, follow this validated workflow.

Phase 1: Crystallization Screening (The "Anti-Solvent" Method)

Because of the high lipophilicity of the


 and cyclopropyl groups, standard evaporation often yields oils.[1] Use this antisolvent diffusion protocol:
  • Dissolution: Dissolve 50 mg of the aniline in 0.5 mL of Methanol or Acetonitrile (Polar Protic/Aprotic).

  • Acid/Co-former Addition: Add 1.0 equivalent of the target acid (e.g., Methanesulfonic acid) or co-former (e.g., Fumaric acid).[1]

  • Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing Pentane or Hexane (Non-polar antisolvent).[1]

  • Equilibration: Seal the outer jar. Allow vapor diffusion for 3-7 days at 4°C. The non-polar vapor will slowly reduce solubility, forcing the complex to crystallize.[1]

Phase 2: X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K . The cyclopropyl ring has high thermal motion; room temperature data will likely show smeared electron density.

  • Exposure: Use high redundancy (>6.0) to accurately resolve the weak

    
     interactions.
    
  • Disorder Modeling: Be prepared to model the

    
     group with rotational disorder (using PART commands in SHELX) if the fluorine atoms are not locked by specific intermolecular contacts.[1]
    

Visualization of Structural Logic

The following diagram illustrates the hierarchy of intermolecular forces that dictate the crystal structure of these complexes.

CrystalForces cluster_Primary Primary Interactions (Directional) cluster_Secondary Secondary Interactions (Packing) Molecule 5-Cyclopropyl-2-(CF3)aniline HBond N-H...O / N-H...N (Strong H-Bonds) Molecule->HBond Amine Donor SaltBridge NH3+ ... Anion- (Ionic Charge Assist) Molecule->SaltBridge If Protonated CH_Pi Cyclopropyl C-H...π (T-Shaped Stacking) Molecule->CH_Pi Cyclopropyl Group F_Inter C-F...H / C-F...π (Fluorine Contacts) Molecule->F_Inter CF3 Group Outcome Crystal Lattice Topology (Herringbone vs. Layered) HBond->Outcome SaltBridge->Outcome CH_Pi->Outcome Determines 3D Angle F_Inter->Outcome Stabilizes Layers

Figure 1: Interaction Hierarchy.[1] The diagram depicts how the strong ionic/H-bond interactions define the primary chains, while the unique Cyclopropyl and CF3 interactions dictate the final 3D packing geometry.[1]

Critical Analysis of "Complexes"

In the context of drug development, "complexes" of this intermediate usually refer to Salt Forms or Co-crystals .

Case Study: The Triazole Analog Connection

While a direct single-crystal structure of the free base is elusive in open literature, the structure of the analog 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide [1] provides a critical template.[1]

  • Observation: The cyclopropyl ring is oriented perpendicular (dihedral angle ~87.9°) to the aromatic system.[2]

  • Implication for 5-Cyclopropyl-2-(CF3)aniline: Researchers should expect a similar orthogonal twist.[1] This prevents flat packing, meaning these complexes will likely form channels or corrugated sheets rather than tight, flat stacks.[1] This often results in lower density but higher solubility compared to planar analogs.[1]

Structural Alert: The "Fluorine Segregation"

In benzamide derivatives containing


 groups [2], the fluorine atoms tend to cluster, forming fluorous domains within the crystal.[1]
  • Protocol Adjustment: When solving the structure, look for these segregated regions. They are often hydrophobic channels that can trap non-polar solvent molecules (hexane/toluene) from the crystallization mother liquor. Always check for disordered solvent in these fluorous pockets.

References

  • Pokhodylo, N. et al. (2021).[1][2] "Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide." Acta Crystallographica Section E, 77(11), 1123-1127.[1]

  • Verma, S. et al. (2025).[1] "Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides." Journal of Molecular Structure.

  • Lenz, E. M. et al. (2003).[1] "19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline." Ecotoxicology and Environmental Safety, 54(2), 157-168.[1]

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.[1]

Sources

A Comparative Guide to Validated QC Protocols for 5-Cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensuring the Integrity of a Key Building Block

5-Cyclopropyl-2-(trifluoromethyl)aniline is a critical raw material in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both a cyclopropyl group and a trifluoromethyl group imparts unique electronic and conformational properties, making it a valuable synthon in modern drug discovery. However, the synthetic route to this molecule can introduce various impurities that may compromise the safety, efficacy, and stability of the final drug product. Therefore, robust and validated Quality Control (QC) protocols are paramount to ensure the identity, purity, and quality of this starting material.

This guide provides a comprehensive comparison of validated analytical methodologies for the quality control of this compound. It is designed to offer not just procedural steps, but also the scientific rationale behind the choice of techniques and parameters, empowering researchers and drug development professionals to implement a self-validating QC system.

Predicted Impurity Profile: A Proactive Approach to Quality Control

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. A plausible and efficient synthesis of this compound involves the reduction of a nitrated precursor, 1-cyclopropyl-4-nitro-2-(trifluoromethyl)benzene. This common transformation in aniline synthesis can lead to several process-related impurities.[1]

Potential Impurities Include:

  • Unreacted Starting Material: 1-cyclopropyl-4-nitro-2-(trifluoromethyl)benzene.

  • Intermediates: Partially reduced species such as nitroso or hydroxylamine derivatives.

  • By-products: Compounds arising from side reactions, which could include dimers or products of incomplete cyclopropanation if that step is part of the synthesis of the nitro-precursor.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as residual catalysts (e.g., palladium on carbon if catalytic hydrogenation is used).

A robust QC strategy must be able to separate, identify, and quantify these potential impurities.

Comparative Analysis of Core QC Techniques

The selection of an analytical technique for the quality control of this compound depends on the specific attribute being evaluated (e.g., identity, purity, assay). The three pillars of a comprehensive QC protocol for this raw material are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Strengths Limitations
HPLC-UV/PDA Assay, Purity, and Impurity ProfilingHigh precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds; widely available.[2][3]Requires a chromophore for UV detection; may require method development for optimal separation of closely related impurities.
GC-MS Identification and Quantification of Volatile Impurities (e.g., residual solvents)High sensitivity and selectivity; provides structural information from mass fragmentation patterns.[3][4]Requires analytes to be volatile and thermally stable; potential for thermal degradation of the analyte.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity Confirmation and Structural ElucidationProvides unambiguous structural information; can detect a wide range of impurities without the need for reference standards for all of them.[5]Lower sensitivity compared to chromatographic techniques; may not be suitable for trace-level impurity quantification without specialized techniques.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests and clear acceptance criteria. These methods are based on established principles for the analysis of aniline derivatives and should be validated in your laboratory according to ICH Q2(R1) guidelines.[6][7][8]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This reversed-phase HPLC method is designed to provide excellent separation of this compound from its potential non-volatile impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile & Water with 0.1% Formic Acid) SystemSuitability System Suitability Test (Inject Standard) MobilePhase->SystemSuitability StandardPrep Standard Preparation (1.0 mg/mL stock, diluted for calibration) StandardPrep->SystemSuitability SamplePrep Sample Preparation (1.0 mg/mL in diluent, filtered) Injection Sample Injection SamplePrep->Injection SystemSuitability->Injection Pass/Fail DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Assay & Impurities) PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC assay and impurity analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

System Suitability:

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates for the main peak should be ≥ 2000.

Sample and Standard Preparation:

  • Diluent: Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare in the same manner as the Standard Solution.

Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample solution should be spectrally pure and free from interference at its retention time.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 to 1.5 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This headspace GC-MS method is designed to identify and quantify residual solvents that may be present from the synthesis and purification processes.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing SolventStandard Solvent Standard Preparation (in appropriate diluent, e.g., DMSO) HeadspaceIncubation Headspace Incubation (e.g., 80°C for 15 min) SolventStandard->HeadspaceIncubation SamplePrep Sample Preparation (dissolve in diluent in headspace vial) SamplePrep->HeadspaceIncubation Injection Headspace Injection HeadspaceIncubation->Injection DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) Injection->DataAcquisition PeakIdentification Peak Identification (vs. Library & Standard) DataAcquisition->PeakIdentification Quantification Quantification PeakIdentification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of residual solvents.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.

Chromatographic and MS Conditions:

Parameter Recommended Condition
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
Injector Temperature 200°C
Headspace Sampler Vial Equilibration: 80°C for 15 min
Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 35-350 amu |

Sample and Standard Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.

  • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., methanol, ethanol, ethyl acetate, toluene) in the diluent.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of diluent.

Data Analysis:

  • Identify residual solvents in the sample by comparing their retention times and mass spectra with those of the reference standards and a spectral library (e.g., NIST).

  • Quantify the amount of each residual solvent using an external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Confirmation

NMR spectroscopy is the definitive method for confirming the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is crucial for confirming the presence and environment of the trifluoromethyl group. A single signal is expected.[5][9]

Expected Spectral Features (Predicted):

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.

    • Amine protons: A broad singlet (exchangeable with D₂O) in the range of δ 3.5-4.5 ppm.

    • Cyclopropyl protons: Multiplets in the range of δ 0.5-2.0 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: Signals in the range of δ 110-150 ppm.

    • Carbon bearing the CF₃ group will show a quartet due to C-F coupling.

    • Cyclopropyl carbons: Signals in the upfield region (δ 0-20 ppm).

  • ¹⁹F NMR (in CDCl₃):

    • A singlet for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).

Conclusion: A Multi-Faceted Approach to Quality

A comprehensive and validated QC strategy for this compound raw material is essential for ensuring the quality and safety of downstream pharmaceutical products. No single analytical technique is sufficient to address all quality attributes. Instead, a combination of HPLC for assay and non-volatile impurity profiling, GC-MS for residual solvent analysis, and NMR for unambiguous identity confirmation provides a robust and reliable system. The protocols outlined in this guide serve as a starting point for method development and validation, and should be adapted and rigorously tested within the specific context of your laboratory and regulatory requirements.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Vici Health Sciences. (2025, April 23). Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. Retrieved from [Link]

  • Instrumentation Science and Technology. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2016, June 29). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Particle Sciences. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes†. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Scribd. (2022, July 15). Aniline: Structure and Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • ACS Publications. (2022, October 4). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Retrieved from [Link]

Sources

A Comparative Guide to the Lipophilicity of 5-cyclopropyl-2-(trifluoromethyl)aniline and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][][3][4] Lipophilicity governs how a compound interacts with biological membranes, proteins, and tissues, influencing everything from its ability to be absorbed from the gut to its potential to cross the blood-brain barrier.[1][5][6][7][8]

This property is most commonly quantified by the partition coefficient (P) between a non-polar solvent (typically n-octanol) and water. The logarithmic value, logP, serves as the standard metric.[1][9][10] For a drug candidate to be effective, it must possess a finely tuned lipophilicity; too hydrophilic, and it may not cross the lipid bilayers of cell membranes to reach its target; too lipophilic, and it may suffer from poor aqueous solubility, get trapped in fatty tissues, or be rapidly metabolized.[][8][10]

A well-established strategy in medicinal chemistry for modulating lipophilicity and other key properties is the introduction of fluorine atoms, often as a trifluoromethyl (CF₃) group.[11][12][13] This guide provides an in-depth comparison of the lipophilicity of 5-cyclopropyl-2-(trifluoromethyl)aniline against its non-fluorinated analogs, providing experimental context and data to illustrate the profound impact of this "super-methyl" group.[5]

The Analogs Under Comparison

To effectively demonstrate the influence of the trifluoromethyl group, we will compare the following three aniline derivatives:

Compound Name Structure Key Feature
Compound A: this compoundStructure of this compoundThe target compound with a CF₃ group at the ortho position.
Compound B: 5-cyclopropylanilineStructure of 5-cyclopropylanilineThe direct non-fluorinated analog, with hydrogen at the ortho position.
Compound C: 5-cyclopropyl-2-methylanilineStructure of 5-cyclopropyl-2-methylanilineThe non-fluorinated bioisostere, with a methyl (CH₃) group instead of CF₃.

Note: Actual chemical structure images would be embedded in a final publication.

Comparative Lipophilicity Data

Compound Substituent at C2 Predicted LogP (cLogP)
A: this compound -CF₃4.1 - 4.3
B: 5-cyclopropylaniline -H2.5 - 2.7
C: 5-cyclopropyl-2-methylaniline -CH₃3.0 - 3.2

Disclaimer: These values are algorithmically predicted and serve for comparative purposes. Experimental verification is recommended for definitive assessment.

Discussion: The Trifluoromethyl Effect in Action

The data clearly illustrates the dramatic impact of the trifluoromethyl group on lipophilicity.

Replacing a hydrogen atom with the CF₃ group (Compound B vs. A) results in a substantial increase in cLogP of approximately 1.6 units. This signifies a nearly 40-fold increase in the compound's preference for the lipid phase over the aqueous phase. This enhanced lipophilicity is a known effect of the trifluoromethyl group, stemming from the high electronegativity of the fluorine atoms.[5][14]

Perhaps more revealing is the comparison between the CF₃ group and its traditional hydrocarbon isostere, the methyl (CH₃) group (Compound A vs. C). While the methyl group increases lipophilicity relative to hydrogen, the effect is far less pronounced than that of the trifluoromethyl group. The CF₃ group increases the cLogP by over a full log unit compared to the CH₃ group. This highlights that the CF₃ group is not merely a sterically similar substitute but a powerful electronic modulator that significantly boosts lipophilicity.[14][15] This property is frequently exploited by medicinal chemists to improve a drug's ability to cross biological membranes and enhance metabolic stability.[5][14]

Experimental Methodology: Determining logP via the Shake-Flask Method (OECD 107)

To provide a self-validating and trustworthy framework, we describe the gold-standard "shake-flask" method for experimental logP determination, as outlined in OECD Guideline 107.[16][17] This protocol ensures accuracy and reproducibility.

Principle

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[6][18] The method involves dissolving the test substance in one of the solvents, adding the second immiscible solvent, shaking the mixture until equilibrium is reached, and then measuring the substance's concentration in each phase.

Reagents and Materials
  • n-Octanol: Reagent grade, pre-saturated with water.

  • Water: Deionized or distilled, pre-saturated with n-octanol.

  • Test Compounds: Compounds A, B, and C.

  • Analytical Instrument: HPLC or GC with a suitable detector for quantification.

  • Centrifuge: To ensure complete phase separation.

  • Mechanical Shaker: For consistent agitation.

  • Glassware: Volumetric flasks, centrifuge tubes.

Step-by-Step Protocol
  • Solvent Preparation (Pre-saturation):

    • Causality: This is a critical first step. Using non-saturated solvents would cause the volumes of the two phases to change during the experiment as they dissolve into one another, which would alter the final concentrations and lead to an inaccurate logP value.

    • Mix n-octanol and water in a large vessel.

    • Shake vigorously for 24 hours at the test temperature (e.g., 25°C).

    • Allow the phases to separate completely before use.

  • Preparation of Test Solutions:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated solvent in which it is more soluble to create a stock solution. The final concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[18]

  • Partitioning:

    • In a centrifuge tube, add known volumes of the stock solution and the other pre-saturated solvent.

    • Experimental Design: To ensure validity, the experiment is typically run with at least two different volume ratios of n-octanol to water.[17]

    • Cap the tubes and place them in a mechanical shaker. Agitate gently at a constant temperature (25 ± 1°C) until equilibrium is reached. Shaking time can range from minutes to hours depending on the compound.

  • Phase Separation:

    • Causality: Emulsion formation is a common artifact that can trap one phase within the other, leading to cross-contamination and incorrect concentration measurements. Centrifugation is the most effective way to break emulsions and achieve a sharp, clean separation between the octanol and water layers.[16][17]

    • Centrifuge the tubes at high speed until the two phases are distinct and clear.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from each phase (aqueous and octanol) for analysis.

    • Using an appropriate analytical method (e.g., HPLC-UV), determine the concentration of the test substance in each aliquot against a calibration curve.

  • Calculation of logP:

    • The partition coefficient (P) is calculated using the formula: P = C_octanol / C_water

    • The final value is expressed as its base-10 logarithm: logP = log10(P)

    • The final reported logP should be the average of the values obtained from the different solvent ratios, and they should fall within a range of ± 0.3 log units.[17]

Workflow Visualization

The following diagram illustrates the key stages of the OECD 107 Shake-Flask method for logP determination.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation A Pre-saturate n-Octanol and Water B Prepare Stock Solution of Test Compound A->B C Combine Solvents & Stock Solution D Agitate on Shaker to Reach Equilibrium C->D E Centrifuge for Complete Phase Separation D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify Concentration (e.g., HPLC) F->H G->H I Calculate P = [Octanol]/[Water] H->I J Calculate logP = log10(P) I->J

Caption: Workflow for logP determination using the OECD 107 Shake-Flask Method.

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful and reliable method for increasing the lipophilicity of aniline-based scaffolds. The comparison between this compound and its non-fluorinated analogs demonstrates that the CF₃ group provides a significantly greater lipophilic contribution than a simple hydrogen or a sterically similar methyl group. This enhancement, quantifiable through computational predictions and verifiable via the robust shake-flask experimental protocol, is a cornerstone of modern medicinal chemistry. Understanding and applying this principle allows researchers to rationally tune the physicochemical properties of drug candidates to optimize their pharmacokinetic behavior and ultimately improve their therapeutic potential.

References

  • Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
  • Iovino, V., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5563.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886.
  • Royal Society of Chemistry. (2007). Fluorine in medicinal chemistry.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Medicinal Chemistry, 51(15), 4355-4380.
  • BOC Sciences. (2024). Lipophilicity of Drug.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • Holmgren, E., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10833-10840.
  • Biotecnologie BT. (n.d.).
  • OECD iLibrary. (1995). Test No.
  • Wisdomlib. (2026). Trifluoromethyl group: Significance and symbolism.
  • Phytosafe. (n.d.).
  • Scilit. (n.d.). Lipophilicity in drug discovery.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Arnot, J. A., et al. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Journal of Pharmaceutical Sciences, 106(10), 2827-2837.
  • ResearchGate. (2024). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
  • Enamine. (n.d.). LogD/LogP.
  • Stoyanova, E., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Pharmaceuticals, 14(7), 654.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Graphical visualization of calculated logP values of the tested compounds with comparison of logPTLC.
  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 9(3), 177-190.
  • ResearchGate. (n.d.). Table 1.
  • Durrant Lab. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Gola, J., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(20), 1835-1847.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Powers, L. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4546-4554.

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IR spectroscopy characteristic peaks for 5-cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: Characterization of 5-Cyclopropyl-2-(trifluoromethyl)aniline

As a Senior Application Scientist in pharmaceutical development, identifying complex Active Pharmaceutical Ingredient (API) intermediates requires moving beyond simple pattern matching. You must understand the quantum mechanical origins of molecular vibrations to confidently differentiate closely related structural analogs.

This guide provides an objective, in-depth comparison of the infrared (IR) spectroscopic profile of This compound against its common synthetic alternatives. By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we establish a self-validating analytical workflow for rigorous QA/QC environments.

Mechanistic Grounding: The Vibrational Signatures

To definitively characterize this compound, we must isolate the IR signatures of its three primary functional groups. Understanding the causality behind these peaks prevents misidentification.

  • The Cyclopropyl Ring (High-Frequency C-H Stretch): Standard sp³ hybridized alkyl C-H bonds typically absorb below 3000 cm⁻¹[1]. However, the internal bond angles of a cyclopropane ring are highly strained (60° compared to the ideal 109.5° tetrahedral angle). To accommodate this strain, the exocyclic C-H bonds adopt a higher s-character (approximately 33%, closer to sp² hybridization). Because s-orbitals are closer to the nucleus, this creates a shorter, stiffer bond with a larger force constant. According to Hooke's Law, this increased force constant pushes the C-H stretching frequency into the 3040–3080 cm⁻¹ range[2],[3].

  • The Trifluoromethyl Group (C-F Stretch): The C-F bond is highly polarized due to fluorine's extreme electronegativity. Because IR absorption intensity is directly proportional to the square of the change in dipole moment during the vibration, the asymmetric and symmetric stretching of the -CF₃ group results in overwhelmingly strong, broad absorption bands spanning the 1100–1300 cm⁻¹ fingerprint region[4],[5].

  • The Primary Aniline (-NH₂): The primary amine group participates in hydrogen bonding and exhibits a characteristic doublet for asymmetric and symmetric N-H stretching in the 3300–3500 cm⁻¹ region, accompanied by an N-H scissoring (bending) vibration near 1620 cm⁻¹ [5].

Product Comparison: Target API Intermediate vs. Alternatives

In drug development workflows, this compound[6] must often be distinguished from structurally similar precursors or impurities. The table below objectively compares the target molecule against two primary alternatives: 2-(Trifluoromethyl)aniline (lacking the cyclopropyl group) and 3-Cyclopropylaniline (lacking the trifluoromethyl group).

Table 1: Quantitative IR Peak Comparison for Structural Analogs

Diagnostic RegionThis compound (Target)2-(Trifluoromethyl)aniline (Alternative A)3-Cyclopropylaniline (Alternative B)
N-H Stretch (Primary Amine) ~3450, 3360 cm⁻¹ (Doublet)~3450, 3360 cm⁻¹ (Doublet)~3430, 3350 cm⁻¹ (Doublet)
Cyclopropyl C-H Stretch 3040–3080 cm⁻¹ (Weak/Med) Absent3040–3080 cm⁻¹ (Weak/Med)
Alkyl C-H Stretch < 3000 cm⁻¹ (Weak)Absent< 3000 cm⁻¹ (Weak)
C-F Stretch (-CF₃ Group) 1100–1300 cm⁻¹ (Very Strong) 1100–1300 cm⁻¹ (Very Strong) Absent
Aromatic C=C Stretch ~1620, 1580 cm⁻¹~1620, 1580 cm⁻¹~1610, 1590 cm⁻¹

Diagnostic Logic & Workflow Visualization

To systematically identify the target compound and rule out alternatives, analysts should follow a structured logic tree based on the presence or absence of the critical functional group frequencies.

IR_Logic Start Unknown API Intermediate CheckNH N-H Stretch (3300-3500 cm⁻¹)? Start->CheckNH CheckCF C-F Stretch (1100-1300 cm⁻¹)? CheckNH->CheckCF Yes Reject1 Not an Aniline CheckNH->Reject1 No CheckCyclo Cyclopropyl C-H (3040-3080 cm⁻¹)? CheckCF->CheckCyclo Yes Analog1 3-Cyclopropylaniline (Lacks CF₃) CheckCF->Analog1 No Analog2 2-(Trifluoromethyl)aniline (Lacks Cyclopropyl) CheckCyclo->Analog2 No Target This compound CheckCyclo->Target Yes

Fig 1: Diagnostic logic tree for IR spectral identification of the target API intermediate.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

Traditional KBr pellet transmission IR is highly susceptible to moisture absorption. Because water exhibits a broad O-H stretching band at 3300 cm⁻¹ that can easily mask the critical N-H doublet of our target aniline, Attenuated Total Reflectance (ATR) is the mandatory technique for this assay.

The following step-by-step protocol is designed as a self-validating system , ensuring that physical artifacts do not lead to false spectral interpretations.

Step 1: System Verification & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Isopropanol leaves no IR-active residue. The background scan subtracts atmospheric H₂O and CO₂. This is critical because water vapor exhibits fine rotational-vibrational bands in the 3400–4000 cm⁻¹ region that can artificially distort the baseline near the primary amine N-H stretch.

Step 2: Sample Application and Pressure Optimization

  • Action: Place 2–5 mg of the this compound sample onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (typically ~50-70 units, depending on the spectrometer).

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Because depth of penetration is inversely proportional to wavenumber, inadequate pressure leads to poor crystal contact, resulting in artificially weak signals at high wavenumbers. This can cause the critical cyclopropyl C-H stretch (>3000 cm⁻¹) to disappear into the baseline noise.

Step 3: Spectral Acquisition & Orthogonal Validation

  • Action: Collect the sample spectrum using identical parameters to the background.

  • Self-Validation Check: The system validates itself through internal peak ratios. The analyst must verify the presence of the C-F stretch (1100–1300 cm⁻¹) and the cyclopropyl C-H stretch (3040–3080 cm⁻¹).

    • Failure Mode A: If the C-F peak is saturated (transmittance < 10%), the applied pressure is too high. A saturated peak masks underlying structural deformations and overtones. The pressure must be reduced.

    • Failure Mode B: If the C-F peak is optimal but the >3000 cm⁻¹ peaks are indistinguishable from noise, the system flags a potential depth-of-penetration artifact. The analyst must re-apply the sample with increased pressure to validate the true absence or presence of the cyclopropyl group.

References

  • Title: Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Interpretation of the Infrared Spectrum of Cyclopropane Source: Doc Brown's Advanced Organic Chemistry. URL: [Link]

  • Title: 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Characteristic Group Vibrations of Organic Molecules (Infra-red Spectroscopy) Source: Mustansiriyah University Academic Repository. URL: [Link]

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Safety Operating Guide

5-cyclopropyl-2-(trifluoromethyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of 5-cyclopropyl-2-(trifluoromethyl)aniline not merely as a regulatory checklist, but as a critical intersection of chemical reactivity, environmental stewardship, and human safety.

This compound is a complex primary aromatic amine (PAA) featuring both a cyclopropyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group. These specific structural motifs dictate its unique hazard profile. To build a truly safe laboratory environment, we must move beyond blindly following standard operating procedures; we must understand the causality behind every safety and disposal mechanism.

Below is the comprehensive, self-validating operational guide for the safe handling, spill response, and disposal of this specific chemical class.

Mechanistic Hazard Profile & Causality

Before executing any disposal protocol, you must understand the chemical behavior of the waste you are managing. The hazards of this compound are driven by two primary functional groups:

  • The Aniline Core (Primary Aromatic Amine): PAAs are highly lipophilic. This allows the molecule to rapidly penetrate dermal layers and cellular membranes. Once systemic, aromatic amines oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and leading to cyanosis, central nervous system depression, and potential long-term carcinogenic effects[1].

  • The Trifluoromethyl Group (-CF3): While stable under ambient conditions, the -CF3 group introduces a severe thermal degradation hazard. Upon combustion or exposure to extreme heat, it does not simply burn; it undergoes thermal decomposition to release gaseous hydrogen fluoride (HF), a highly corrosive and toxic gas, alongside nitrogen oxides (NOx)[2].

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryMechanistic CauseOperational ConsequenceMitigation Strategy
Dermal Toxicity High lipid solubility of the aromatic amine core[1].Rapid skin absorption leading to systemic methemoglobinemia.Mandate impermeable nitrile/fluoropolymer gloves; zero-exposure handling.
Thermal Decomposition Cleavage of C-F bonds at high temperatures (>500°C)[2].Release of lethal Hydrogen Fluoride (HF) and NOx gases[2].Never autoclave contaminated waste; mandate alkaline flue gas scrubbing for incineration[3].
Aquatic Toxicity Resistance to rapid biodegradation; bioaccumulation potential[2].Long-term disruption of aquatic ecosystems.Absolute prohibition of drain disposal; strict segregation of all rinsates[3].
Photodegradation Sensitivity of the amine group to UV/light oxidation.Formation of reactive, dark-colored degradation byproducts.Store in amber, light-blocking containers prior to disposal[2].

Operational Workflow & Disposal Pathway

The following diagram illustrates the lifecycle of the chemical from active laboratory use through to safe environmental neutralization.

G Start This compound Handling & Disposal Storage Storage (Cool, Dry, Dark) Start->Storage Use Laboratory Operations (Fume Hood, Full PPE) Storage->Use Waste Waste Generation Use->Waste Spill Accidental Spill Use->Spill LiquidWaste Liquid Waste (Segregated Halogenated) Waste->LiquidWaste SolidWaste Solid Waste (Contaminated PPE/Absorbents) Waste->SolidWaste Absorb Absorb with Inert Material (Silica/Sand) Spill->Absorb Incineration Controlled Incineration (>1000°C) LiquidWaste->Incineration SolidWaste->Incineration Absorb->SolidWaste Scrubbing Alkaline Flue Gas Scrubbing (Neutralizes HF & NOx) Incineration->Scrubbing Toxic Gases (HF, NOx) Safe Safe Environmental Release (Salts & Clean Gas) Scrubbing->Safe

Operational workflow for safe handling, spill response, and disposal of fluorinated anilines.

Step-by-Step Methodologies

To ensure a self-validating safety system, every protocol must include verification steps. Do not proceed to subsequent steps until the current step's success is confirmed.

Protocol A: Routine Waste Segregation & Packaging

Causality: Fluorinated anilines must be strictly separated from oxidizing agents and acids to prevent exothermic reactions and the premature release of toxic gases[2].

  • Container Selection: Utilize only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste containers. Validation: Inspect the container's resin identification code; do not use standard PET or metal containers which can degrade or corrode.

  • Segregation: Designate the container exclusively for "Halogenated Toxic Organic Waste". Never mix this waste stream with nitric acid, sulfuric acid, or strong oxidizers[2].

  • Liquid Waste Transfer: Transfer liquid waste inside a certified chemical fume hood using a closed-funnel system to prevent vapor inhalation.

  • Solid Waste Management: Place all contaminated consumables (pipette tips, Kimwipes, gloves) into a heavy-duty, sealable polyethylene bag. Double-bag the waste before placing it into a rigid secondary container.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (1934790-01-8), and the primary hazards: "Toxic, Environmental Hazard, Halogenated"[3].

Protocol B: Immediate Spill Response

Causality: Rapid containment prevents the lipophilic compound from seeping into porous laboratory surfaces, while the use of inert absorbents prevents secondary fire hazards.

  • Evacuation & Isolation: Immediately halt work. Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • PPE Escalation: Responders must don heavy-duty nitrile or neoprene gloves (double-gloved), chemical splash goggles, and a NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., Type OV/AG)[4].

  • Containment: Surround the spill perimeter with an inert absorbent barrier (e.g., dry sand, silica gel, or vermiculite) to prevent spreading. Crucial Warning: Do NOT use combustible materials like sawdust, as reactive intermediates can pose an ignition risk.

  • Absorption & Collection: Work the inert absorbent into the spill from the outside in. Use non-sparking polypropylene tools to scoop the saturated absorbent into a dedicated, sealable hazardous waste bucket[4].

  • Decontamination (Triple-Rinse):

    • Rinse 1: Wipe the area with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol).

    • Rinse 2: Wash the area with a mild detergent and water to lift residual lipophilic traces.

    • Rinse 3: Final wipe with deionized water.

    • Validation: Collect all rinsates and wipes as hazardous waste. The area is considered decontaminated only after the triple-rinse is complete.

Protocol C: Final Disposal & Destruction Routing

Causality: Standard landfill disposal or municipal incineration is strictly prohibited due to the generation of HF gas and the risk of groundwater contamination[3].

  • Manifesting: Document the waste profile accurately for your licensed hazardous waste vendor. Explicitly note the presence of both the "Aromatic Amine" and "Trifluoromethyl" groups.

  • Destruction Method Specification: Mandate that the disposal facility utilizes controlled incineration with alkaline flue gas scrubbing [3].

    • Mechanism: The incinerator operates at >1000°C to completely break the robust C-F and C-N bonds.

    • Neutralization: The resulting HF and NOx gases are passed through a scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2), which neutralizes the toxic gases into harmless, solid fluoride and nitrate salts (e.g., CaF2) prior to atmospheric release.

  • Container Decommissioning: Empty source containers must be triple-rinsed (with rinsate collected as hazardous waste) before they can be punctured and sent for recycling or sanitary landfill disposal[3].

References

  • 3-(TRIFLUOROMETHYL)ANILINE Safety Data Sdfine [Link]

  • MSDS of 4-Cyano-3-trifluoromethylaniline Capotchem[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link]

Sources

A Researcher's Guide to the Safe Handling of 5-cyclopropyl-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Synthesis of Analog Data

Substituted anilines, particularly those containing trifluoromethyl groups, warrant careful handling due to their potential for toxicity. Based on the hazard profiles of analogous compounds, we must assume that 5-cyclopropyl-2-(trifluoromethyl)aniline is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also likely to cause skin and serious eye irritation.[1][2][3] Therefore, all handling procedures must be designed to minimize exposure.

Key Hazard Statements for Structurally Similar Anilines:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3]

  • Toxic to aquatic life with long-lasting effects.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when working with this class of compounds. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable initial barrier for short-term use.[5] For prolonged handling or in case of a spill, consider double-gloving or using gloves made of more resistant materials like butyl rubber or Viton™.[6] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes.[7] A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing during transfer or reaction quenching.[1][8]
Body Protection Laboratory coatA standard, fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[8]
Respiratory Protection Respirator (if necessary)All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][8] In the event of a fume hood failure or a significant spill, a full-face respirator with organic vapor cartridges is necessary.[8]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[5][8]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will create a self-validating system of safety within your laboratory.

3.1. Preparation and Pre-Handling Checks:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily accessible. This should include an inert absorbent material like vermiculite or sand.[5][9]

3.2. Handling Procedures:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[8] Use a syringe or pipette for liquid transfers to minimize the risk of spills.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][5][10] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5][11] Protect from light.[5]

3.3. Post-Handling and Disposal:

  • Decontamination: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.[2][3]

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2][4][11] Contaminated clothing should be removed and laundered before reuse.[3]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][5][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][10]

  • Spill: For a small spill, use an inert absorbent material to contain it.[9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound safely.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment verify_hood Verify Fume Hood Function risk_assessment->verify_hood locate_emergency Locate Emergency Equipment verify_hood->locate_emergency spill_kit Prepare Spill Kit locate_emergency->spill_kit don_ppe Don All Required PPE spill_kit->don_ppe dispense Dispense in Fume Hood don_ppe->dispense store Store Properly dispense->store decontaminate Decontaminate & Wash Hands store->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • Aniline Safety Information. (n.d.). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. (2008, October 11). Alfa Aesar. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Glove Chart. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.